Salicyl-AMS
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O8S/c18-14-11-15(20-6-19-14)23(7-21-11)17-13(26)12(25)10(31-17)5-30-32(28,29)22-16(27)8-3-1-2-4-9(8)24/h1-4,6-7,10,12-13,17,24-26H,5H2,(H,22,27)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABYITLYKSVAAD-CNEMSGBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345783 | |
| Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863238-55-5 | |
| Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Salicyl-AMS Action in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicyl-AMS (5′-O-[N-(salicyl)sulfamoyl]adenosine) is a first-in-class antibacterial agent that targets the biosynthesis of mycobactin siderophores in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its molecular target, and the downstream consequences of its inhibitory activity. The document includes a detailed analysis of its biochemical and whole-cell activity, a summary of key quantitative data, comprehensive experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug developers working on novel anti-tubercular agents.
Introduction: Targeting Iron Acquisition in M. tuberculosis
Iron is an essential micronutrient for the growth and virulence of Mycobacterium tuberculosis.[1] Within the host, iron is tightly sequestered by high-affinity proteins, creating an iron-limited environment for invading pathogens.[1] To overcome this, Mtb has evolved a sophisticated iron acquisition system based on the synthesis and secretion of small-molecule iron chelators called siderophores.[2] The primary siderophores in Mtb are the mycobactins, which are cell-wall associated, and the carboxymycobactins, which are secreted.[1] These molecules scavenge ferric iron from the host environment and transport it back into the bacterial cell.[1] The biosynthesis of mycobactins is therefore a critical virulence pathway and an attractive target for the development of new anti-tubercular drugs.[1][3]
This compound was rationally designed as an inhibitor of this crucial pathway.[2][3] It is a synthetic nucleoside antibiotic that acts as a potent and selective inhibitor of MbtA, a key enzyme in the mycobactin biosynthesis pathway.[2][3] By inhibiting MbtA, this compound effectively blocks the production of mycobactins, leading to iron starvation and subsequent growth inhibition of Mtb.[3] This novel mechanism of action makes this compound a promising lead compound for the development of new drugs to combat drug-resistant tuberculosis.[3][4]
The Molecular Target: MbtA
The primary molecular target of this compound in M. tuberculosis is MbtA, a salicylate adenylation enzyme.[2][3] MbtA is a bifunctional enzyme that catalyzes the first committed step in mycobactin biosynthesis.[5][6] This process involves two half-reactions:
-
Adenylation of Salicylic Acid: MbtA utilizes ATP to adenylate salicylic acid, forming a salicyl-AMP intermediate that remains non-covalently bound to the enzyme's active site.[3][7]
-
Transfer to MbtB: The salicyl moiety is then transferred from salicyl-AMP to the phosphopantetheinyl arm of the carrier protein domain of the peptide synthetase MbtB.[3]
This two-step reaction, catalyzed by MbtA, is the initiation point for the assembly of the mycobactin siderophore.[5][8]
Mechanism of Inhibition
This compound is a potent, competitive, and tight-binding inhibitor of MbtA.[3][7] It was designed as a stable mimetic of the salicyl-AMP reaction intermediate.[2][5] By mimicking this intermediate, this compound binds with high affinity to the active site of MbtA, preventing the binding of the natural substrates, salicylic acid and ATP.[2] This competitive inhibition effectively blocks the adenylation of salicylic acid, the essential first step in mycobactin biosynthesis.[8] The inhibition by this compound is characterized by a slow-onset, tight-binding mechanism, indicating a high affinity and long residence time in the MbtA active site.[7]
Signaling Pathway of MbtA Inhibition
The following diagram illustrates the mechanism of this compound in disrupting the mycobactin biosynthesis pathway.
Caption: Mechanism of this compound inhibition of MbtA.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogues from various studies.
Table 1: In Vitro MbtA Inhibition
| Compound | Ki (nM) | Kiapp (nM) | konapp (104 M-1s-1) | koff (10-4 s-1) |
| This compound | 1.1 ± 0.1 | 1.2 ± 0.1 | 10 ± 1 | 1.2 ± 0.1 |
Data from Bythrow et al., 2019.[3]
Table 2: Whole-Cell Activity against M. tuberculosis
| Compound | MIC (µg/mL) in iron-depleted media |
| This compound | 0.5 |
Data from Lun et al., 2013.[1]
Table 3: In Vivo Efficacy in a Mouse Model of Tuberculosis
| Treatment Group | Dose (mg/kg) | Log10 CFU Reduction in Lungs (vs. untreated) |
| This compound (Low Dose) | 5.6 | 0.87 |
| This compound (High Dose) | 16.7 | 1.10 |
Data from Lun et al., 2013, after 2 weeks of treatment.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
MbtA Enzyme Inhibition Assay (ATP-32PPi Exchange Assay)
This assay measures the adenylation activity of MbtA by quantifying the exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 75 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 250 µM salicylic acid, 10 mM ATP, and 1 mM [32P]PPi.[9]
-
Enzyme Addition: Add recombinant MbtA (typically 5–10 nM) to the reaction mixture to initiate the reaction.[9]
-
Incubation: Incubate the reaction at 37°C.[9]
-
Quenching: At various time points, quench the reaction by adding an equal volume of quenching solution (e.g., 1 M perchloric acid).
-
Separation: Separate the [32P]ATP formed from the unreacted [32P]PPi using thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Quantification: Quantify the amount of [32P]ATP formed by phosphorimaging or scintillation counting.
-
Inhibitor Studies: For inhibitor studies, pre-incubate MbtA with varying concentrations of this compound before adding the substrates to initiate the reaction.
Whole-Cell Antimycobacterial Activity Assay (alamarBlue Assay)
This assay determines the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis under iron-depleted conditions.
Protocol:
-
Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.
-
Iron-Depleted Medium: Prepare iron-depleted Middlebrook 7H9 medium by treating with Chelex 100 resin.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microplate.
-
Inoculation: Inoculate the wells with a standardized suspension of M. tuberculosis to a final density of ~5 x 105 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
alamarBlue Addition: Add alamarBlue reagent to each well and incubate for an additional 12-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that prevents a color change of the alamarBlue reagent from blue to pink, indicating inhibition of bacterial growth.
In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol describes the assessment of this compound efficacy in a mouse model of chronic tuberculosis infection.
Protocol:
-
Infection: Infect BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.
-
Treatment Initiation: Begin treatment with this compound (e.g., via intraperitoneal injection) 4-6 weeks post-infection, once a chronic infection is established.[1]
-
Dosing Regimen: Administer this compound at various doses (e.g., 5.6 and 16.7 mg/kg) daily for a specified duration (e.g., 2-4 weeks).[1]
-
Organ Homogenization: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens. Homogenize the organs in phosphate-buffered saline (PBS).
-
CFU Enumeration: Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the number of colony-forming units (CFU) and calculate the bacterial load in the organs. Compare the CFU counts in the treated groups to the untreated control group to determine the efficacy of this compound.[5]
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
MbtA Enzyme Inhibition Assay Workflow
Caption: Workflow for the MbtA enzyme inhibition assay.
Whole-Cell Activity Assay Workflow
Caption: Workflow for the whole-cell antimycobacterial activity assay.
Conclusion
This compound represents a significant advancement in the pursuit of novel anti-tubercular agents with a unique mechanism of action. By targeting the essential mycobactin biosynthesis pathway through the potent and selective inhibition of MbtA, this compound effectively deprives M. tuberculosis of iron, leading to growth inhibition. The data presented in this guide underscore its potential as a lead compound for further drug development. The detailed experimental protocols and workflows provided herein should serve as a valuable resource for researchers in the field, facilitating further investigation into this promising class of inhibitors and the development of new strategies to combat tuberculosis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of deuterium-labelled 5′-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS-d4) as an internal standard for quantitation of Sal-AMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Siderophore Biosynthesis by 2-Triazole Substituted Analogues of 5’-O-[N-(Salicyl)sulfamoyl]adenosine: Antibacterial Nucleosides Effective Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Salicyl-AMS Inhibition of MbtA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the mechanism by which Salicyl-AMS inhibits MbtA, a critical enzyme in the mycobactin biosynthesis pathway of Mycobacterium tuberculosis. Understanding this interaction is pivotal for the development of novel anti-tubercular agents that target iron acquisition, a key virulence factor for the pathogen.
Executive Summary
This compound (5'-O-[N-(salicyl)sulfamoyl]adenosine) is a potent and selective inhibitor of the salicylate adenylation enzyme MbtA.[1][2][3][4][5] It functions as a first-in-class antibacterial lead compound targeting the biosynthesis of salicylic acid-derived siderophores, which are essential for iron acquisition by Mycobacterium tuberculosis.[1][2][3][4][5] this compound exhibits a slow-onset, tight-binding, and competitive inhibition mechanism against MbtA.[6] By mimicking the salicyl-AMP reaction intermediate, this compound effectively blocks the initial step of the mycobactin biosynthesis pathway, leading to iron starvation and subsequent inhibition of bacterial growth, particularly under iron-limiting conditions.[1][7]
The MbtA Signaling Pathway and Point of Inhibition
MbtA catalyzes the first of two half-reactions in the initial step of mycobactin biosynthesis.[1][6] This involves the ATP-dependent adenylation of salicylic acid to form a salicyl-AMP intermediate that remains non-covalently bound to the enzyme's active site.[1][6] This intermediate is then transferred to the aryl carrier protein domain of MbtB. This compound is designed to mimic this tightly-bound salicyl-AMP intermediate, thereby blocking the progression of the biosynthetic pathway.[7]
Quantitative Analysis of MbtA Inhibition
The inhibitory potency of this compound and its analogues against MbtA has been characterized through extensive kinetic studies. The data presented below summarizes key kinetic parameters, providing a quantitative basis for understanding the inhibitor's efficacy.
| Compound | Kiapp (nM) | konapp (104 M-1s-1) | koff (10-4 s-1) | tR (min) |
| This compound | 0.43 ± 0.04 | 5.3 ± 0.8 | 2.3 ± 0.3 | 50 ± 6 |
Table 1: Kinetic Parameters for the Inhibition of MbtA by this compound.[1] Note: Data are presented as mean ± standard error. tR represents the residence time.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound as an MbtA inhibitor.
Cloning, Overexpression, and Purification of Recombinant MbtA
The production of functional MbtA is a prerequisite for in vitro inhibition studies. An optimized protocol for obtaining high yields of recombinant MbtA from E. coli is as follows:
MbtA Activity and Inhibition Assay
A continuous spectrophotometric assay is utilized to determine the adenylation activity of MbtA and to evaluate its inhibition by this compound. The hydroxylamine–7-methyl-6-thioguanosine (HA–MesG) assay is a robust method for this purpose.
Principle: The assay couples the adenylation reaction to the release of pyrophosphate (PPi). Inorganic pyrophosphatase hydrolyzes PPi to two molecules of inorganic phosphate (Pi). The purine nucleoside phosphorylase (PNPase) then catalyzes the phosphorolysis of a chromogenic substrate, 7-methyl-6-thioguanosine (MesG), in the presence of Pi, leading to a detectable increase in absorbance at 360 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2), ATP, salicylic acid, MesG, PNPase, and inorganic pyrophosphatase.
-
Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the reaction mixture and pre-incubate with MbtA for a defined period to account for slow-onset inhibition.
-
Reaction Initiation: Initiate the reaction by adding a final concentration of purified MbtA.
-
Data Acquisition: Monitor the change in absorbance at 360 nm over time using a spectrophotometer.
-
Data Analysis: Determine initial reaction velocities from the linear phase of the progress curves. Calculate kinetic parameters such as Km, kcat, and Ki by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors).
Antimycobacterial Activity Assessment
The efficacy of this compound against whole mycobacterial cells is determined using growth inhibition assays.
Protocol:
-
Bacterial Strain: Use a suitable strain of Mycobacterium, such as a non-pathogenic, fast-growing Mycobacterium smegmatis engineered for MbtA-dependent susceptibility, or pathogenic M. tuberculosis.[1]
-
Culture Conditions: Grow mycobacteria in an appropriate medium (e.g., Middlebrook 7H9) under both iron-rich and iron-limiting conditions.
-
Inhibitor Treatment: Inoculate the cultures into 96-well plates containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C for a period sufficient for growth (e.g., several days for M. tuberculosis).
-
Growth Measurement: Determine bacterial growth by measuring optical density at 600 nm (OD600) or by using a viability indicator dye (e.g., resazurin).
-
Data Analysis: Calculate the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) by plotting the growth inhibition against the inhibitor concentration.
Logical Framework of this compound Inhibition
The inhibitory action of this compound is based on its structural and chemical mimicry of the natural reaction intermediate. The following diagram illustrates the logical relationship between the normal enzymatic reaction and the inhibition process.
Conclusion
This compound represents a validated and promising lead compound for the development of novel anti-tuberculosis therapies. Its mechanism of action, centered on the potent and selective inhibition of MbtA, disrupts the essential iron acquisition machinery of M. tuberculosis. The detailed kinetic and cellular data, supported by robust experimental protocols, provide a solid foundation for further structure-activity relationship studies and preclinical development. The continued exploration of MbtA inhibitors, guided by the principles outlined in this guide, holds significant potential for addressing the global challenge of drug-resistant tuberculosis.
References
- 1. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - Biochemistry - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Salicyl-AMS: A Potent Inhibitor of Mycobactin Biosynthesis for Tuberculosis Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a formidable challenge to global public health. This has intensified the search for novel therapeutic agents that act on previously unexploited bacterial pathways. One such promising target is the biosynthesis of mycobactins, a group of essential iron-chelating siderophores produced by Mtb to acquire iron, a critical nutrient for its survival and pathogenesis within the host.[1][2] Salicyl-AMS (5′-O-[N-(salicyl)sulfamoyl]adenosine) has emerged as a first-in-class, potent inhibitor of this pathway, demonstrating significant promise as a lead compound for the development of new anti-tubercular drugs.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Mechanism of Action: Targeting the MbtA Enzyme
This compound exerts its inhibitory effect by targeting MbtA, a crucial enzyme in the mycobactin biosynthesis pathway.[6] MbtA is a salicylate adenylation enzyme that catalyzes the first committed step in the pathway: the ATP-dependent activation of salicylic acid to form a salicyl-AMP intermediate.[3][4] This intermediate is then transferred to the aryl carrier protein domain of the nonribosomal peptide synthetase MbtB.[6]
This compound is a synthetic bisubstrate analog that mimics the salicyl-AMP intermediate.[7][8] By replacing the unstable phosphoanhydride bond with a stable sulfamoyl group, this compound acts as a potent, competitive, and tight-binding inhibitor of MbtA.[3][8] Kinetic analyses have revealed that this compound exhibits a static, slow-onset inhibition mechanism.[3] This targeted inhibition of MbtA effectively blocks the entire mycobactin biosynthesis pathway, leading to iron starvation and subsequent growth inhibition of M. tuberculosis, particularly under the iron-limiting conditions found within the host.[4]
Quantitative Inhibition Data
The inhibitory potency of this compound against MbtA and its efficacy against M. tuberculosis have been quantified in several studies. The following tables summarize the key quantitative data.
| Inhibitor | Target Enzyme | Parameter | Value | Reference |
| This compound | MbtA from M. tuberculosis | KiATP | 0.76 ± 0.43 nM | [4] |
| This compound | MbtA from M. tuberculosis | Kisal | 1.04 ± 0.48 nM | [4] |
| This compound | MbtA from M. tuberculosis | Average Ki | 0.9 nM | [4] |
| This compound | YbtE from Y. pestis | Ki | 0.7 nM | [4] |
| 2-phenylamino-Sal-AMS | MbtA from M. tuberculosis | Kiapp | 0.94 nM | [9] |
Table 1: In Vitro Enzyme Inhibition Data. KiATP and Kisal represent the inhibition constants determined with respect to ATP and salicylic acid, respectively.
| Inhibitor | Organism | Assay Condition | Parameter | Value | Reference |
| This compound | M. tuberculosis H37Rv | Iron-depleted media | MIC | 0.5 µg/mL | [6] |
| This compound | M. tuberculosis | Iron-limiting conditions | MIC | 0.39 µM | [7] |
Table 2: Whole-Cell Activity Data. MIC (Minimum Inhibitory Concentration) values demonstrate the effectiveness of this compound in inhibiting bacterial growth.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mycobactin biosynthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of this compound.
MbtA Enzyme Inhibition Assay (Continuous Spectrophotometric Assay)
This assay continuously monitors the MbtA-catalyzed adenylation of salicylic acid.
-
Reagents and Buffers:
-
Assay Buffer: 75 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT.
-
Substrates: Salicylic acid, ATP.
-
Coupling Enzymes: Pyruvate kinase, lactate dehydrogenase, and myokinase.
-
Other Reagents: Phosphoenolpyruvate, NADH.
-
Enzyme: Purified recombinant MbtA from M. tuberculosis.
-
Inhibitor: this compound dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, phosphoenolpyruvate, NADH, and the coupling enzymes.
-
Add a defined concentration of purified MbtA and incubate for a few minutes at a constant temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.
-
Initiate the reaction by adding the substrates, salicylic acid and ATP. For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrates.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of AMP formation, and thus to the MbtA activity.
-
Calculate initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Determine kinetic parameters such as Km, kcat, and for inhibition studies, IC₅₀ and Ki values by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors).[4][8]
-
Mycobacterial Growth Inhibition Assay
This assay determines the minimum inhibitory concentration (MIC) of this compound against whole M. tuberculosis cells.
-
Materials and Media:
-
M. tuberculosis strain (e.g., H37Rv).
-
Growth Medium: Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase) and Tween 80, made iron-deficient by treatment with Chelex resin or by using iron-poor media formulations.
-
Inhibitor: this compound dissolved in DMSO.
-
Growth Indicator: AlamarBlue or Resazurin.
-
96-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the iron-depleted growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis to a final desired cell density. Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for a specified period (typically 7-14 days for M. tuberculosis).
-
After incubation, add the AlamarBlue reagent to each well and incubate for an additional 24 hours.
-
Determine the MIC by visual inspection (the lowest concentration of the inhibitor that prevents a color change from blue to pink) or by measuring fluorescence with a plate reader.[6]
-
Conclusion and Future Directions
This compound is a well-characterized and potent inhibitor of mycobactin biosynthesis, a pathway essential for the virulence of M. tuberculosis. Its specific targeting of MbtA, coupled with its efficacy in iron-limiting conditions that mimic the host environment, makes it a highly attractive candidate for further drug development. While in vivo studies have provided proof-of-concept for this antibacterial strategy, challenges such as in vivo toxicity and rapid clearance need to be addressed through medicinal chemistry efforts to optimize the lead compound.[3][6] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel anti-tubercular agents targeting siderophore biosynthesis.
References
- 1. Approaches for targeting the mycobactin biosynthesis pathway for novel anti-tubercular drug discovery: where we stand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mycobactin Biosynthesis Pathway: A Prospective Therapeutic Target in the Battle against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Siderophore Biosynthesis by 2-Triazole Substituted Analogues of 5’-O-[N-(Salicyl)sulfamoyl]adenosine: Antibacterial Nucleosides Effective Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Selective Activity-Based Probe for Adenylating Enzymes: Profiling MbtA Involved in Siderophore Biosynthesis from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Salicyl-AMS in Targeting Siderophore Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for virtually all living organisms, playing a critical role in a myriad of cellular processes. For pathogenic bacteria, the acquisition of iron from the host environment is a crucial determinant of virulence and survival. However, the concentration of free iron in host tissues is extremely low, as it is tightly sequestered by host proteins such as transferrin and lactoferrin. To overcome this iron-limited environment, many bacteria have evolved sophisticated iron acquisition systems, a primary example of which is the production and secretion of high-affinity iron chelators known as siderophores.
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies heavily on the biosynthesis of its own siderophores, mycobactins, to scavenge iron from the host.[1][2][3] The biosynthetic pathway of mycobactins is a complex, multi-enzymatic process, making it an attractive target for the development of novel anti-tubercular agents.[4] One of the key enzymes in this pathway is Salicyl-AMP ligase (MbtA), which catalyzes the initial activation of salicylic acid, a crucial precursor for mycobactin synthesis.[4][5]
This technical guide provides an in-depth overview of Salicyl-AMS (5'-O-[N-(salicyl)sulfamoyl]adenosine), a potent and specific inhibitor of MbtA. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the key pathways and workflows involved.
Mechanism of Action of this compound
This compound is a rationally designed bisubstrate inhibitor that mimics the acyl-adenylate intermediate of the MbtA-catalyzed reaction.[1][6] MbtA catalyzes the ATP-dependent activation of salicylic acid to form a salicyl-AMP intermediate.[1] This intermediate is then transferred to the adjacent aryl carrier protein domain of MbtB. This compound acts as a stable analog of this transient intermediate, binding tightly to the active site of MbtA and preventing the subsequent steps in the mycobactin biosynthesis pathway.[6][7] By inhibiting MbtA, this compound effectively blocks the production of mycobactins, leading to iron starvation and subsequent growth inhibition of M. tuberculosis, particularly under iron-limiting conditions.[8]
Data Presentation: Efficacy of this compound
The efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Enzyme/Organism | Assay Conditions | Reference |
| IC₅₀ | 0.39 µM | Mycobacterium tuberculosis H37Rv | Iron-deficient medium | [8] |
| IC₅₀ | >20 µM | Mycobacterium tuberculosis H37Rv | Iron-rich medium | [8] |
| Kᵢ | 0.35-1.08 nM | Salicylate adenylation enzymes | Biochemical assays | [9] |
| MIC | 0.5 µg/mL | Mycobacterium tuberculosis H37Rv | alamarBlue assay |
Table 1: In Vitro Efficacy of this compound
| Animal Model | Dose | Route | Outcome | Reference |
| Mouse | 5.6 mg/kg | Intraperitoneal | Significant inhibition of M. tuberculosis growth in the lung | |
| Mouse | 16.7 mg/kg | Intraperitoneal | Significant inhibition of M. tuberculosis growth in the lung |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of this compound.
MbtA Enzyme Inhibition Assay (Continuous Spectrophotometric Assay)
This assay continuously monitors the MbtA-catalyzed production of pyrophosphate (PPi) in the presence and absence of this compound.
Materials:
-
Purified recombinant MbtA enzyme
-
Salicylic acid
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Tricine buffer (pH 8.0)
-
Pyrophosphatase, inorganic
-
Phosphate sensor (e.g., EnzChek Phosphate Assay Kit)
-
This compound
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at the appropriate wavelength for the phosphate sensor.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of MbtA enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol).
-
Prepare stock solutions of salicylic acid, ATP, and this compound in an appropriate solvent (e.g., DMSO).
-
Prepare the reaction buffer: 50 mM Tricine (pH 8.0), 10 mM MgCl₂, and 0.2 U/mL inorganic pyrophosphatase.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well for a final volume of 100 µL:
-
Reaction buffer
-
Desired concentration of this compound (or DMSO for control)
-
Purified MbtA enzyme (final concentration typically in the nM range)
-
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Initiate the reaction by adding a mixture of salicylic acid and ATP to each well. The final concentrations should be at or near the Km values for each substrate.
-
-
Measurement:
-
Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature (e.g., 25°C).
-
Monitor the increase in absorbance over time at the wavelength specified by the phosphate sensor manufacturer. The rate of absorbance change is proportional to the rate of PPi production.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Mycobacterium tuberculosis Growth Inhibition Assay (Iron-Limiting Conditions)
This assay determines the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis grown in an iron-depleted environment.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
Chelex 100 resin
-
This compound
-
96-well microplates
-
AlamarBlue reagent
-
Fluorometer or spectrophotometer
Procedure:
-
Preparation of Iron-Depleted Medium:
-
Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.
-
Add Chelex 100 resin (5% w/v) to the broth and stir for at least 4 hours at 4°C to chelate iron.
-
Filter the broth through a 0.22 µm filter to remove the Chelex resin.
-
Aseptically add ADC supplement to the iron-depleted 7H9 broth.
-
-
Bacterial Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in standard 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Wash the bacterial cells twice with iron-depleted 7H9 broth to remove residual iron.
-
Resuspend the bacterial pellet in iron-depleted 7H9 broth and adjust the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁴ CFU/well in the microplate.
-
-
Assay Setup:
-
In a 96-well microplate, perform serial two-fold dilutions of this compound in iron-depleted 7H9 broth.
-
Add the prepared bacterial inoculum to each well.
-
Include a drug-free control (inoculum in iron-depleted medium) and a negative control (medium only).
-
-
Incubation:
-
Incubate the microplate at 37°C in a humidified incubator for 5-7 days.
-
-
Viability Assessment (AlamarBlue Assay):
-
Data Analysis:
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change.
-
Siderophore Production Assay (Chrome Azurol S - CAS Assay)
This colorimetric assay quantifies the production of siderophores by M. tuberculosis in the presence of this compound.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Culture supernatants from M. tuberculosis grown with and without this compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of CAS Assay Solution:
-
Prepare individual stock solutions of CAS, HDTMA, and FeCl₃.
-
Slowly add the FeCl₃ solution to the CAS solution while stirring.
-
In a separate container, dissolve PIPES buffer in water and adjust the pH to 6.8.
-
Slowly add the CAS/FeCl₃ mixture to the HDTMA solution while stirring.
-
Add the PIPES buffer to the CAS/FeCl₃/HDTMA mixture and bring to the final volume with water. The final solution should be a deep blue color.
-
-
Assay Procedure:
-
Grow M. tuberculosis in iron-depleted 7H9 broth with varying concentrations of this compound.
-
After incubation, centrifuge the cultures to pellet the bacteria and collect the cell-free supernatant.
-
In a 96-well microplate, mix equal volumes of the culture supernatant and the CAS assay solution.
-
Incubate the plate at room temperature for 20-30 minutes.
-
-
Measurement:
-
Measure the absorbance at 630 nm.
-
-
Data Analysis:
-
Siderophore production is indicated by a decrease in absorbance at 630 nm as the siderophores remove iron from the CAS-iron complex, causing a color change from blue to orange/yellow.[12][13]
-
Calculate the percentage of siderophore units (psu) using the formula: psu = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).
-
Mandatory Visualization
Mycobactin Biosynthesis Pathway and the Role of this compound
Caption: Inhibition of MbtA by this compound in the mycobactin biosynthesis pathway.
Experimental Workflow for Evaluating this compound
References
- 1. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Analyses of MbtB, MbtE, and MbtF suggest revisions to the mycobactin biosynthesis pathway in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Siderophore Biosynthesis Inhibitors as New Antibiotics for Biodefense | National Agricultural Library [nal.usda.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. Siderophore Detection assay [protocols.io]
- 13. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Development of Salicyl-AMS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyl-AMS (5´-O-[N-salicylsulfamoyl]adenosine) is a pioneering antibiotic lead compound, the result of rational drug design targeting a crucial metabolic pathway in pathogenic bacteria.[1][2] It is a potent inhibitor of salicylate adenylation enzymes, which are essential for the biosynthesis of siderophores—small molecules that bacteria use to scavenge iron, an element vital for their growth and virulence.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and biological evaluation of this compound, with a focus on its development as a potential therapeutic agent against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][4]
Mechanism of Action: Targeting Siderophore Biosynthesis
This compound was rationally designed to inhibit the enzyme MbtA from Mycobacterium tuberculosis.[3] MbtA is a salicylate adenylation enzyme that catalyzes the first committed step in the biosynthesis of mycobactin siderophores.[1][3] The enzyme activates salicylic acid by adenylating it with ATP to form a salicyl-AMP intermediate that remains bound to the active site.[3]
This compound acts as a stable mimetic of this tightly-bound salicyl-AMP intermediate.[1][3] By occupying the active site of MbtA, this compound potently inhibits its biochemical activity, thereby blocking the production of mycobactin siderophores.[1] This targeted inhibition of siderophore biosynthesis restricts the bacterium's ability to acquire iron, ultimately leading to growth inhibition, particularly under iron-limiting conditions.[3] This novel mechanism of action makes this compound a promising candidate for combating drug-resistant tuberculosis.[1]
Signaling Pathway: Inhibition of Mycobactin Biosynthesis
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and properties of this compound and its analogues.
Table 1: In Vitro Inhibitory Activity of this compound and Analogues against MbtA
| Compound | Ki (nM) | IC50 (µM) | Reference |
| This compound (1) | 0.05 - 1.04 | ~1 | [3] |
| Salicyl-2'-dAMS (2) | Not Reported | Not Reported | [3] |
| Salicyl-2-Ph-AMS (3a) | Not Reported | Not Reported | [3] |
| Salicyl-2-NHPh-AMS (3b) | Not Reported | Not Reported | [3] |
| Salicyl-AMSN (4a) | Not Reported | Not Reported | [3] |
| Salicyl-6-N-Me-AMS (5a) | Not Reported | Not Reported | [3] |
| Salicyl-6-N-c-Pr-AMS (5b) | Not Reported | Not Reported | [3] |
| Salicyl-6-MeO-AMSN (6) | Not Reported | Not Reported | [3] |
Data presented are ranges or approximations based on available literature.
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in a Mouse Model of Tuberculosis
| Parameter | Value | Administration Route | Dosing | Reference |
| Efficacy | ||||
| Reduction in Mtb growth in lung | Significant | Intraperitoneal | 5.6 or 16.7 mg/kg | [3][5] |
| Pharmacokinetics | ||||
| Cmax | 1.2 µg/ml | Oral | Not Specified | [5] |
| AUC | 58.6 µg·min/ml | Oral | Not Specified | [5] |
| Lung Half-life | 13.3 min | Not Specified | 50 mg/kg | [5] |
| Lung Half-life | 19.3 min | Not Specified | 200 mg/kg | [5] |
| Lung-to-plasma exposure ratio (AUClung/AUCplasma) | 0.52 | Not Specified | 50 mg/kg | [5] |
| Lung-to-plasma exposure ratio (AUClung/AUCplasma) | 0.66 | Not Specified | 200 mg/kg | [5] |
Note: In vivo toxicity was observed at doses ≥16.7 mg/kg.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research on this compound.
Synthesis of this compound, Sodium Salt
A gram-scale synthesis of this compound has been optimized to produce the more pharmaceutically acceptable sodium salt.[1] The synthesis proceeds in three main steps from commercially available adenosine 2´,3´-acetonide, followed by a two-step salt formation process.[1]
Step 1: Synthesis of 5´-O-sulfamoyladenosine 2´,3´-acetonide
-
Adenosine 2´,3´-acetonide is reacted with sulfamoyl chloride in N,N-dimethylacetamide.[1]
-
The reaction selectively targets the 5´-hydroxyl group to yield 5´-O-sulfamoyladenosine 2´,3´-acetonide.[1]
Step 2 & 3: Acylation and Deprotection (Not detailed in provided search results) These steps would involve the acylation of the sulfamoyl group with a salicylic acid derivative and subsequent removal of the acetonide protecting group to yield the free this compound.
Step 4 & 5: Conversion to Sodium Salt
-
The free acid of this compound is first converted to the triethylammonium salt to improve storage stability.[1]
-
The triethylammonium salt is then passed through a column to exchange the counterion to sodium, yielding the final this compound sodium salt.[1]
General Experimental Workflow for In Vitro and In Vivo Evaluation
MbtA Inhibition Assay (Morrison Analysis for Tight-Binding Inhibitors)
The determination of the inhibition constant (Ki) for this compound against MbtA is performed using Morrison analysis, which is suitable for tight-binding inhibitors.[3]
-
Enzyme and Substrates: Recombinant MbtA enzyme is used. The assay is conducted with varying concentrations of one substrate (either ATP or salicylic acid) while the other is held at a constant, saturating concentration.[3]
-
Inhibitor: this compound is tested over a range of concentrations.[3]
-
Assay Procedure: The reaction progress is monitored using a continuous spectrophotometric assay.[6] The initial velocities (vi) at different inhibitor concentrations are measured and compared to the uninhibited velocity (v0).[3]
-
Data Analysis: The fractional initial velocities (vi/v0) are plotted against the inhibitor concentration. The data are then fitted to the Morrison equation for tight-binding inhibitors to determine the apparent Ki (Kiapp).[3]
In Vivo Efficacy in a Mouse Model of Tuberculosis
-
Animal Model: Mice are infected with Mycobacterium tuberculosis.
-
Treatment: this compound is administered, typically via intraperitoneal injection, at various doses (e.g., 5.6 and 16.7 mg/kg).[3][5]
-
Evaluation: At specific time points, the bacterial load in the lungs is quantified by plating lung homogenates and counting colony-forming units (CFUs).[5]
-
Outcome: A significant reduction in the growth of M. tuberculosis in the lungs of treated mice compared to an untreated control group indicates in vivo efficacy.[5]
Conclusion and Future Directions
This compound represents a significant advancement in the development of novel antibiotics with a targeted mechanism of action. Its potent inhibition of siderophore biosynthesis validates this pathway as a druggable target for anti-tuberculosis therapy. While in vivo studies have demonstrated proof-of-concept efficacy, challenges related to pharmacokinetics and toxicity remain.[3][5] Future research will likely focus on the development of this compound analogues with improved pharmacokinetic profiles, enhanced efficacy, and reduced off-target toxicity to advance this promising class of inhibitors towards clinical application.[3]
References
- 1. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Salicyl-AMS: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyl-AMS (5′-O-[N-salicylsulfamoyl]adenosine) is a potent, first-in-class inhibitor of salicylate adenylation enzymes, which are critical for the biosynthesis of siderophores in various pathogenic bacteria. By mimicking the salicyl-AMP intermediate, this compound effectively blocks the production of mycobactins in Mycobacterium tuberculosis and other similar iron-chelating molecules in bacteria like Yersinia pestis and Pseudomonas aeruginosa. This targeted inhibition of iron acquisition presents a promising strategy for the development of novel antibiotics, particularly against drug-resistant bacterial strains. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, synthesis, and mechanism of action of this compound.
Chemical Structure and Properties
This compound is a synthetic molecule that combines a salicylic acid moiety with a sulfamoylated adenosine. This bisubstrate analog design allows it to bind with high affinity to the active site of salicylate adenylation enzymes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate | [1] |
| Molecular Formula | C₁₇H₁₈N₆O₈S | [1] |
| Molecular Weight | 466.43 g/mol | [1] |
| CAS Number | 863238-55-5 | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | Not reported | |
| Solubility | DMSO: ≥ 90.5 mg/mL (194.03 mM) Methanol: Soluble Water/Acetonitrile (1:1): Soluble (for chromatography) Formulation for in vivo studies (clear solution): ≥ 1.67 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2][3][4] |
Biological Properties and In Vitro Activity
This compound is a potent inhibitor of salicylate adenylation enzymes, demonstrating significant activity against enzymes from several pathogenic bacteria. Its antibacterial effect is particularly pronounced under iron-limiting conditions, which highlights its mechanism of action targeting siderophore biosynthesis.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Organism | Inhibition Parameter | Value | Reference |
| MbtA | Mycobacterium tuberculosis | Kᵢ | 0.9 nM | [5] |
| YbtE | Yersinia pestis | IC₅₀ | 14.7 µM | |
| PchD | Pseudomonas aeruginosa | IC₅₀ | 12.5 µM | |
| MbtA | Mycobacterium tuberculosis | IC₅₀ | 10.7 µM |
Experimental Protocols
Synthesis of this compound (Sodium Salt)
The following is a multi-step protocol for the gram-scale synthesis of this compound, adapted from published procedures.[3]
Workflow for the Synthesis of this compound
Caption: A multi-step synthesis of this compound sodium salt from adenosine 2',3'-acetonide.
Step 1: Sulfamoylation of Adenosine 2',3'-acetonide
-
React adenosine 2',3'-acetonide with sulfamoyl chloride in N,N-dimethylacetamide.
-
This reaction selectively targets the 5'-hydroxyl group to form 5'-O-sulfamoyladenosine 2',3'-acetonide.
Step 2: Salicylation
-
Activate salicylic acid with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile.
-
Add the resulting activated species to a solution of 5'-O-sulfamoyladenosine 2',3'-acetonide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
The reaction yields 5'-O-(N-salicylsulfamoyl)adenosine 2',3'-acetonide.
Step 3: Deprotection
-
Dissolve the product from Step 2 in methanol and cool to 0 °C.
-
Add camphorsulfonic acid to remove the acetonide protecting group, yielding the free acid form of this compound.
Step 4: Conversion to Triethylammonium Salt
-
Dissolve the free acid of this compound in methanol and cool to -20 °C.
-
Add triethylamine dropwise and stir.
-
Purify the resulting residue by silica flash chromatography to obtain this compound as a triethylammonium salt.[3]
Step 5: Conversion to Sodium Salt
-
Prepare a Dowex ion-exchange column in the sodium form.
-
Dissolve the triethylammonium salt in a minimal amount of 1:1 water/acetonitrile and load it onto the column.
-
Elute the column and lyophilize the collected solution to yield this compound as the final sodium salt.[3]
MbtA Inhibition Assay
The inhibitory activity of this compound against MbtA is determined using a continuous spectrophotometric assay.[5]
Workflow for MbtA Inhibition Assay
Caption: Workflow for determining the inhibitory kinetics of this compound against MbtA.
Protocol:
-
Prepare an assay reaction mixture containing 50 mM Tris-HCl (pH 8.0), 3 mM MgCl₂, 0.5 mM DTT, 0.1 U purine nucleoside phosphorylase (PNP), 0.04 U inorganic pyrophosphatase (PPT), 450 mM hydroxylamine, 0.4 mM MesG, 1 mM ATP, and 300 µM salicylic acid.
-
Add the inhibitor (this compound) from a stock solution in 10% DMSO to the desired final concentration.
-
Initiate the reaction by adding purified recombinant MbtA enzyme.
-
Continuously monitor the increase in absorbance at 650 nm, which corresponds to the release of inorganic phosphate, a byproduct of the adenylation reaction.
-
Determine the kinetic parameters, such as the inhibition constant (Kᵢ), by analyzing the reaction rates at various inhibitor and substrate concentrations. For tight-binding inhibitors like this compound, the Morrison equation is used for Kᵢ determination.[5]
Mechanism of Action
This compound acts as a competitive inhibitor of the salicylate adenylation enzyme MbtA with respect to ATP.[5] MbtA catalyzes the first committed step in the biosynthesis of mycobactin siderophores in M. tuberculosis. This step involves the ATP-dependent activation of salicylic acid to form a salicyl-AMP intermediate. This compound, as a stable analog of this intermediate, binds tightly to the MbtA active site, preventing the natural substrate from binding and thereby halting the siderophore biosynthesis pathway. Deprived of the ability to scavenge essential iron from the host environment, the bacterium's growth is inhibited.
Signaling Pathway of this compound Action
Caption: this compound inhibits the MbtA enzyme, blocking the mycobactin biosynthesis pathway and subsequent iron acquisition, which is essential for bacterial growth.
Conclusion
This compound represents a significant advancement in the rational design of antibacterial agents. Its potent and specific inhibition of a key enzyme in bacterial iron metabolism validates siderophore biosynthesis as a druggable target. The detailed information provided in this guide on its chemical structure, properties, synthesis, and mechanism of action serves as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and optimization of this promising class of antibiotics.
References
- 1. 5'-O-((2-Hydroxybenzoyl)sulfamoyl)adenosine | C17H18N6O8S | CID 636430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Specificity of Salicyl-AMS for Salicylate Adenylation Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyl-AMS (5'-O-[N-(salicyl)sulfamoyl]adenosine) is a potent, rationally designed inhibitor of salicylate adenylation enzymes, which are crucial for siderophore biosynthesis in various pathogenic bacteria. Siderophores are high-affinity iron chelators that are essential for bacterial survival and virulence in iron-limited host environments. By targeting the first committed step in the biosynthesis of salicylate-derived siderophores, this compound represents a promising class of anti-infective agents with a novel mechanism of action. This technical guide provides a comprehensive overview of the specificity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a discussion of its selectivity.
Mechanism of Action
This compound is a synthetic analogue of the natural reaction intermediate, salicyl-adenosine monophosphate (salicyl-AMP). Adenylation enzymes catalyze a two-step reaction: first, the activation of a carboxylic acid substrate (in this case, salicylic acid) with ATP to form a tightly bound acyl-adenylate intermediate, and second, the transfer of the activated acyl group to a carrier protein. This compound mimics the salicyl-AMP intermediate, binding tightly to the active site of the salicylate adenylation enzyme and preventing the completion of the catalytic cycle.[1][2] This mechanism-based inhibition leads to the potent and specific disruption of siderophore production.
Quantitative Inhibitory Data
This compound has been shown to be a potent inhibitor of several bacterial salicylate adenylation enzymes. The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The following table summarizes the reported Ki values for this compound against its primary targets.
| Enzyme Target | Organism | Siderophore Pathway | Ki (nM) | Reference |
| MbtA | Mycobacterium tuberculosis | Mycobactin | 0.9 | [3] |
| YbtE | Yersinia pestis | Yersiniabactin | 0.7 | [3] |
| PchD | Pseudomonas aeruginosa | Pyochelin | nanomolar range | [4] |
Specificity of this compound
The specificity of an inhibitor is a critical parameter in drug development, as off-target effects can lead to toxicity and other undesirable outcomes.
Specificity for Salicylate Adenylation Enzymes
This compound demonstrates high potency against its intended targets, the salicylate adenylation enzymes MbtA, YbtE, and PchD.[3][4] This specificity is attributed to its design as a mimic of the salicyl-AMP intermediate, which is unique to this class of enzymes. The salicylate moiety of this compound provides the specific recognition for the salicylate-binding pocket of these enzymes.
Selectivity Against Other Adenylation Enzymes
While comprehensive profiling against a broad range of adenylation enzymes is not extensively reported in the public literature, the design of this compound suggests a high degree of selectivity. Adenylation enzymes that activate substrates other than salicylic acid would not be expected to bind this compound with high affinity due to the lack of a compatible binding pocket for the salicylate group.
Selectivity Against Mammalian Enzymes
An important consideration for any potential therapeutic is its effect on human cells. Studies have shown that this compound is not cytotoxic against mammalian cells, suggesting a favorable selectivity profile.[5] While extensive screening data against a panel of human kinases, ATPases, and other ATP-binding enzymes is not publicly available, the lack of cytotoxicity implies that this compound does not significantly inhibit essential mammalian enzymes at therapeutic concentrations. This is a crucial advantage for its development as an anti-infective agent.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures related to this compound, the following diagrams are provided.
Caption: Inhibition of Siderophore Biosynthesis by this compound.
Caption: Workflow for Determining this compound Inhibition Constant.
Experimental Protocols
The following is a detailed methodology for a continuous spectrophotometric assay to determine the inhibitory activity of this compound against a salicylate adenylation enzyme such as MbtA. This protocol is adapted from established methods for characterizing adenylation enzyme inhibitors.[1][3]
Continuous Spectrophotometric Assay for Adenylation Enzyme Inhibition
This assay measures the production of pyrophosphate (PPi), a product of the adenylation reaction. The PPi is coupled to the enzymatic conversion of a chromogenic substrate, 7-methylthioguanosine (MesG), to 7-methylguanine, which can be monitored by an increase in absorbance at 360 nm.
Materials:
-
Purified salicylate adenylation enzyme (e.g., MbtA)
-
This compound
-
Salicylic acid
-
Adenosine triphosphate (ATP)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Inorganic pyrophosphatase (PPase)
-
Purine nucleoside phosphorylase (PNP)
-
7-methylthioguanosine (MesG)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 360 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x assay buffer containing 100 mM Tris-HCl (pH 7.5) and 20 mM MgCl₂.
-
Prepare stock solutions of ATP (e.g., 100 mM), salicylic acid (e.g., 10 mM), and MesG (e.g., 10 mM) in the appropriate buffer.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a solution of the coupling enzymes, PPase and PNP, in assay buffer.
-
-
Assay Setup:
-
In each well of a 96-well plate, add the following components to a final volume of 100 µL:
-
50 µL of 2x assay buffer
-
ATP to a final concentration of 1 mM
-
Salicylic acid to a final concentration of 250 µM
-
MesG to a final concentration of 200 µM
-
PPase to a final concentration of 1 U/mL
-
PNP to a final concentration of 0.2 U/mL
-
A specific concentration of this compound (or DMSO for control)
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the salicylate adenylation enzyme (e.g., MbtA to a final concentration of 10-50 nM) to each well.
-
Immediately begin monitoring the increase in absorbance at 360 nm over time using a plate reader. Collect data points every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the initial velocity as a function of the this compound concentration.
-
Determine the inhibition constant (Ki) by fitting the data to the Morrison equation for tight-binding inhibitors, as this compound is known to be a potent inhibitor.
-
Conclusion
This compound is a highly potent and specific inhibitor of bacterial salicylate adenylation enzymes. Its mechanism of action, mimicking a key reaction intermediate, provides a strong basis for its selectivity. The available data indicates that this compound has nanomolar affinity for its intended targets in pathogenic bacteria, including the causative agents of tuberculosis, plague, and opportunistic infections. Furthermore, the lack of cytotoxicity against mammalian cells suggests a favorable safety profile. The detailed experimental protocols provided in this guide will enable researchers to further characterize the inhibitory properties of this compound and similar compounds. As the threat of antibiotic resistance continues to grow, the targeted inhibition of essential bacterial pathways, as exemplified by this compound, offers a promising avenue for the development of new and effective anti-infective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipidomic discovery of deoxysiderophores reveals a revised mycobactin biosynthesis pathway in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Salicyl-AMS Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salicyl-AMS (5'-O-[N-salicylsulfamoyl]adenosine) is a potent inhibitor of salicylate adenylation enzymes, which are crucial for bacterial siderophore biosynthesis. This makes it a significant lead compound in the development of novel antibiotics, particularly for treating tuberculosis by targeting the iron acquisition machinery of Mycobacterium tuberculosis.[1][2][3] this compound mimics the tightly-bound reaction intermediate, salicyl-AMP, thereby inhibiting the enzyme MbtA, which catalyzes the first step in mycobactin siderophore synthesis.[1] This document provides a detailed protocol for the gram-scale synthesis of this compound sodium salt, ensuring high purity for research applications.[1][2]
Quantitative Data Summary
The synthesis of this compound sodium salt is a multi-step process with varying yields at each stage. The following table summarizes the key quantitative data from the synthesis process, starting from commercially available adenosine 2',3'-acetonide.[1]
| Step | Product | Starting Material | Yield | Purity | Overall Yield (from Adenosine Acetonide) |
| 1. Sulfamoylation | 5'-O-sulfamoyladenosine 2',3'-acetonide | Adenosine 2',3'-acetonide | 62.5% | - | 62.5% |
| 2. Acylation | This compound | 5'-O-sulfamoyladenosine | - | - | - |
| 3. Salt Formation (Triethylammonium) | This compound, triethylammonium salt | This compound (free acid) | 85.8% | - | - |
| 4. Salt Exchange (Sodium) | This compound, sodium salt | This compound, triethylammonium salt | 94.4% | 99.9% | 11.6% |
Experimental Protocols
This protocol is adapted from the optimized, multigram synthesis which provides highly purified this compound as its sodium salt.[1][3]
Materials and Reagents:
-
Adenosine 2',3'-acetonide
-
Sulfamoyl chloride
-
N,N-dimethylacetamide (DMA)
-
Salicylic acid, N-hydroxysuccinimide ester
-
Triethylamine (Et3N)
-
Dowex 50WX8 sodium form resin
-
Ethyl acetate
-
Methanol
-
Water (deionized)
-
Acetonitrile
-
Phosphate buffered saline (PBS)
-
Dimethylsulfoxide (DMSO)
Protocol 1: Synthesis of this compound Free Acid
This synthesis is a three-step process starting from adenosine 2',3'-acetonide.[1]
-
Synthesis of 5'-O-sulfamoyladenosine 2',3'-acetonide: Adenosine 2',3'-acetonide reacts with sulfamoyl chloride at the 5'-hydroxyl position in N,N-dimethylacetamide to yield 5'-O-sulfamoyladenosine 2',3'-acetonide.[1]
-
Acylation: The sulfamoyl group is then acylated with an activated salicylic acid derivative (e.g., salicylic acid, N-hydroxysuccinimide ester) to form the protected this compound.
-
Deprotection: The acetonide protecting group is removed under acidic conditions to yield the this compound free acid.
Protocol 2: Conversion to this compound Sodium Salt
The conversion of the free acid to the sodium salt is a two-step process to ensure stability and purity.[1]
-
Formation of the Triethylammonium Salt: The this compound free acid is treated with excess, freshly distilled triethylamine at -20 °C to form the stable and isolable triethylammonium salt. This salt is then purified by silica flash chromatography using a mobile phase of 4:1 ethyl acetate/methanol with 1% triethylamine.[1]
-
Ion Exchange to the Sodium Salt:
-
Prepare a column with Dowex 50WX8 sodium form resin. Wash the resin sequentially with water, methanol, water, acetonitrile, water, and 1 N aqueous sodium hydroxide. Then, wash with water until the eluent pH is 7.[1]
-
Dissolve the this compound, triethylammonium salt in a minimal amount of 1:1 water/acetonitrile.
-
Load the solution onto the prepared Dowex column and allow it to incubate with the resin for 10 minutes.[1]
-
Elute the column with water and collect fractions.
-
Analyze the fractions by spotting on a TLC plate and visualizing under UV light (254 nm).
-
Combine the UV-active fractions and lyophilize to obtain the this compound, sodium salt as a fluffy white solid.[1]
-
Protocol 3: Preparation of a Stock Solution
For biological assays, a freshly prepared stock solution is recommended.[1]
-
Dissolve 2 mg of this compound, sodium salt in 0.4 mL of a 9:1 mixture of phosphate-buffered saline (PBS) and dimethylsulfoxide (DMSO).
-
This will generate a 5 mg/mL stock solution. The solution should be freshly prepared before use.[1]
Visualizations
Diagram 1: Synthesis Workflow of this compound Sodium Salt
Caption: Workflow for the synthesis of this compound sodium salt.
Diagram 2: Mechanism of Action of this compound
Caption: Inhibition of MbtA by this compound in siderophore biosynthesis.
References
- 1. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes. [vivo.weill.cornell.edu]
- 3. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Salicyl-AMS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyl-AMS (Salicyl-adenosine monophosphate sulfamate) is recognized as a potent inhibitor of salicylate adenylation enzymes, which are crucial for the biosynthesis of siderophores in bacteria like Mycobacterium tuberculosis.[1][2] By mimicking the salicyl-AMP reaction intermediate, this compound effectively blocks this pathway.[1] While its primary application is as a potential antibacterial agent, understanding its effects on eukaryotic cells is crucial for preclinical development. This document outlines a series of in vitro assays to evaluate the efficacy and potential off-target effects of this compound on cellular metabolism, focusing on the AMP-activated protein kinase (AMPK) signaling pathway.
AMPK is a central regulator of cellular energy homeostasis, activated in response to stresses that deplete cellular ATP.[3] Activation of AMPK leads to the phosphorylation and inactivation of key enzymes involved in anabolic processes, such as acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby conserving cellular energy.[4] This proposed workflow will assess the hypothesis that this compound, by potentially inducing cellular stress, may activate the AMPK pathway. The following protocols detail methods to measure AMPK activation, ACC phosphorylation, cellular ATP levels, and fatty acid synthesis.
Proposed Signaling Pathway of this compound Action
Caption: Proposed signaling cascade for this compound in eukaryotic cells.
Experimental Workflow
Caption: General experimental workflow for assessing this compound efficacy.
Quantitative Data Summary
The following table summarizes hypothetical data from the described assays to illustrate potential results following treatment of a cancer cell line (e.g., HepG2) with this compound for 24 hours.
| Assay | Parameter Measured | This compound (10 µM) | This compound (50 µM) | Control (Vehicle) |
| Cellular ATP Level | RLU (Relative Luminescence Units) | 85,000 | 45,000 | 120,000 |
| AMPK Activity | ADP Formed (RLU) | 60,000 | 110,000 | 15,000 |
| ACC Phosphorylation | p-ACC/Total ACC Ratio (Densitometry) | 1.8 | 3.5 | 0.5 |
| Fatty Acid Synthesis | 14C-Acetate Incorporation (CPM) | 9,500 | 3,200 | 25,000 |
| Cell Viability | IC50 (µM) | - | 48.5 | - |
Experimental Protocols
Cellular ATP Level Assay
This protocol is based on a luminescent assay that measures ATP released from lysed cells. The light intensity is directly proportional to the intracellular ATP concentration.[5]
Materials:
-
White, opaque 96-well plates suitable for luminescence detection.
-
Luminescent ATP Cell Viability Assay Kit (e.g., CellTiter-Glo® or equivalent).[6]
-
Cultured cells (e.g., HepG2, A549).
-
This compound.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the cells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
-
Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the ATP assay reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.[7]
AMPK Activity Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the AMPK kinase reaction, which is then converted to ATP and detected as a luminescent signal.
Materials:
-
Recombinant active AMPK.
-
AMPK substrate peptide (e.g., SAMStide).[8]
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
This compound.
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
White, opaque 384-well plates.
-
Luminometer.
Protocol:
-
Prepare Cell Lysates: After treating cells with this compound as described above, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of cell lysate (containing activated AMPK) or recombinant AMPK.
-
2 µL of a mixture of AMPK substrate and ATP in Kinase Buffer.
-
2 µL of this compound dilution or vehicle control.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[8]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP.
-
Signal Generation: Incubate at room temperature for 30 minutes to allow for the generation of a stable luminescent signal.
-
Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP formed and thus to the AMPK activity.
Acetyl-CoA Carboxylase (ACC) Phosphorylation Assay (Western Blot)
This protocol determines the level of ACC phosphorylation at Ser79, a key indicator of AMPK activity, using Western blotting.
Materials:
-
Cell lysates prepared as in the AMPK activity assay.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Primary antibodies: Rabbit anti-phospho-ACC (Ser79) and Rabbit anti-total-ACC.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ACC (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ACC.
-
Densitometry Analysis: Quantify the band intensities for phospho-ACC and total ACC. The ratio of phospho-ACC to total ACC indicates the level of ACC inactivation.
Fatty Acid Synthesis Assay
This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor, such as 14C-acetate, into cellular lipids.
Materials:
-
Cultured cells.
-
This compound.
-
[14C]-Acetic Acid, Sodium Salt.
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in 6-well plates as described in previous protocols.
-
Radiolabeling: Two hours before the end of the treatment period, add [14C]-acetate to each well to a final concentration of 1 µCi/mL.
-
Cell Lysis: At the end of the incubation, wash the cells twice with ice-cold PBS. Add 1 mL of PBS and scrape the cells. Transfer the cell suspension to a glass tube.
-
Lipid Extraction: Add 5 mL of hexane:isopropanol (3:2) to the cell suspension. Vortex vigorously for 1 minute and allow the phases to separate by standing for 10 minutes.
-
Sample Preparation for Counting: Transfer the upper organic phase containing the lipids to a scintillation vial. Evaporate the solvent under a stream of nitrogen.
-
Scintillation Counting: Add 5 mL of scintillation fluid to each vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Normalization: The CPM values should be normalized to the total protein content of a parallel well to account for differences in cell number. A decrease in CPM indicates inhibition of fatty acid synthesis.[4][9]
References
- 1. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes. | Semantic Scholar [semanticscholar.org]
- 3. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]
- 4. Inhibition of fatty acid and cholesterol synthesis by stimulation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. himedialabs.com [himedialabs.com]
- 8. promega.com [promega.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Salicyl-AMS in a Murine Model of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyl-AMS, or 5′-O-(N-salicylsulfamoyl)adenosine, is a novel antibacterial agent that targets the iron acquisition system of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. Iron is an essential nutrient for the growth and virulence of M. tuberculosis within a host. The bacterium utilizes siderophores, specifically mycobactins, to scavenge for iron. This compound acts as a potent inhibitor of MbtA, a crucial enzyme in the mycobactin biosynthesis pathway.[1][2][3] By inhibiting MbtA, this compound effectively starves the bacteria of iron, leading to a reduction in its growth.[1][2] This document provides detailed application notes and protocols for the use of this compound in a murine model of tuberculosis, based on established preclinical studies.
Mechanism of Action: Targeting Mycobactin Biosynthesis
This compound is a rationally designed small-molecule inhibitor that mimics the salicyl-AMP intermediate of the MbtA-catalyzed reaction.[1][2] MbtA is the enzyme responsible for the initial step in mycobactin biosynthesis, which involves the ATP-dependent adenylation of salicylate.[1][2] this compound competitively inhibits MbtA, thereby blocking the entire mycobactin synthesis pathway and disrupting the iron uptake of M. tuberculosis.[1][2] This targeted approach provides a novel strategy for combating tuberculosis.
References
- 1. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
preparing Salicyl-AMS stock solutions for cell culture experiments
Application Notes
Introduction
Salicyl-AMS (5'-O-[N-(salicyl)sulfamoyl]adenosine) is a potent inhibitor of salicylate adenylation enzymes, which are critical for bacterial siderophore biosynthesis. It effectively mimics the salicyl-AMP intermediate, thereby blocking the production of mycobactin siderophores in organisms like Mycobacterium tuberculosis.[1] Primarily utilized as an antibacterial agent, its application in mammalian cell culture is an emerging area of interest. These notes provide guidance on the preparation and use of this compound for in vitro research.
Mechanism of Action
The primary mechanism of this compound is the inhibition of salicylate adenylation, the initial step in the biosynthesis of salicylic acid-derived siderophores.[1][2] Siderophores are high-affinity iron-chelating molecules essential for iron acquisition in many bacteria. By blocking this pathway, this compound effectively starves the bacteria of iron, leading to growth inhibition. In the context of Mycobacterium tuberculosis, this compound targets the MbtA enzyme.[1]
While the primary target of this compound is a bacterial enzyme, it is important for researchers to consider potential off-target effects when using it in mammalian cell culture. Although studies have indicated that this compound is not cytotoxic to mammalian cells, comprehensive screening for off-target effects across various cell lines is not extensively documented.[1] Therefore, empirical determination of optimal, non-toxic working concentrations is recommended for each specific cell line and experimental condition.
Properties and Solubility
Understanding the physicochemical properties of this compound is crucial for proper handling and stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₆O₈S | [3] |
| Molecular Weight | 466.43 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | ≥ 90.5 mg/mL in DMSO (194.03 mM) | [3] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (PTFE or nylon membrane)
-
Sterile syringe
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.66 mg of this compound (Molecular Weight = 466.43 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For 4.66 mg of this compound, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid in dissolution if needed.[3]
-
Sterile Filtration: To ensure the stock solution is sterile for cell culture use, filter it through a 0.22 µm sterile syringe filter. It is recommended to use a DMSO-compatible filter membrane, such as PTFE or nylon.[3]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4] Protect from light.[4]
2. Determination of Working Concentration in Mammalian Cell Lines
This protocol provides a general guideline for determining the appropriate working concentration of this compound for your specific mammalian cell line using a cell viability assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, MTS, or a live/dead cell staining kit)
-
Multichannel pipette
-
Plate reader (for colorimetric/fluorometric assays) or fluorescence microscope (for imaging-based assays)
Procedure:
-
Cell Seeding: Seed your mammalian cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 24-48 hours post-seeding).
-
Preparation of Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium from your 10 mM stock solution. A typical starting range for a new compound might be from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Once the cells have adhered and are in the exponential growth phase, carefully remove the old medium and replace it with the medium containing the different concentrations of this compound and the controls.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) and to identify a suitable non-toxic working concentration for your future experiments.
Visualizations
References
Application of Salicyl-AMS in Growth Inhibition Assays Under Iron-Limited Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyl-AMS (5′-O-[N-(salicyl)sulfamoyl]adenosine) is a potent and specific inhibitor of salicylate adenylation enzymes, which are crucial for the biosynthesis of salicylate-derived siderophores in various pathogenic bacteria.[1][2][3] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron from the host environment, a process essential for their growth and virulence.[4][5] By targeting siderophore biosynthesis, this compound represents a promising class of antibacterial agents with a novel mechanism of action.[2][6]
The inhibitory activity of this compound is particularly pronounced under iron-limited conditions, mimicking the iron-deplete environment encountered by bacteria during an infection.[1][4] This makes it a valuable tool for studying bacterial iron acquisition and for the development of new therapeutics that exploit this essential pathway. This document provides detailed application notes and protocols for utilizing this compound in bacterial growth inhibition assays under iron-limited conditions.
Mechanism of Action
This compound acts as a bisubstrate analogue inhibitor of salicylate adenylating enzymes, such as MbtA in Mycobacterium tuberculosis (Mtb).[7] These enzymes catalyze the first step in the biosynthesis of mycobactins, the primary siderophores of Mtb. This compound competitively inhibits the binding of both salicylic acid and ATP to the enzyme's active site, effectively blocking the production of mycobactins.[1] This disruption of iron acquisition leads to bacterial growth inhibition, an effect that is significantly enhanced in iron-deficient environments.[1][2]
Caption: Signaling pathway of this compound mediated inhibition of mycobactin biosynthesis.
Quantitative Data Summary
The efficacy of this compound is demonstrated by its potent inhibitory activity, particularly under iron-deficient conditions. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Organism | Assay Condition | Parameter | Value | Reference |
| M. tuberculosis | Iron-deficient | MIC₉₉ | 0.049 µM | [7] |
| M. tuberculosis | Iron-deficient | IC₅₀ | 2.2 µM | [5] |
| M. smegmatis ΔE | Iron-limiting | MIC | 0.5–1 µg/mL | [1] |
| Y. pestis | Iron-deficient | IC₅₀ | 51.2 µM | [5] |
| MbtA from M. tuberculosis | Biochemical Assay | Kᵢ | 0.9 nM | [1] |
| YbtE from Y. pestis | Biochemical Assay | Kᵢ | 0.7 nM | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis
| Treatment Group | Dosage | Route | Outcome | Reference |
| This compound | 5.6 mg/kg | Monotherapy | Significant reduction of Mtb growth in the lung | [1][6] |
| This compound | 16.7 mg/kg | Monotherapy | Significant reduction of Mtb growth in the lung | [1][6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) under Iron-Limited Conditions
This protocol outlines the determination of the MIC of this compound against mycobacteria in an iron-depleted liquid medium.
Materials:
-
Mycobacterial strain (e.g., Mycobacterium smegmatis or Mycobacterium tuberculosis)
-
Iron-limited growth medium (e.g., Chelex-treated Middlebrook 7H9 broth supplemented with ADC or OADC)
-
This compound (sodium salt)[8]
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Iron-Limited Medium: Prepare the desired growth medium and treat it with Chelex 100 resin to remove iron. Filter-sterilize the medium.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).[8]
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in the iron-limited medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no drug) and a negative control (no bacteria).
-
Inoculum Preparation: Grow the mycobacterial strain to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Incubate the plates at the optimal temperature for the specific mycobacterial strain (e.g., 37°C) for a defined period (e.g., 7-14 days for M. tuberculosis, 2-3 days for M. smegmatis).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Caption: Experimental workflow for MIC determination of this compound.
Protocol 2: Agar Plate-Based Growth Inhibition Assay (Spot Assay)
This protocol provides a qualitative or semi-quantitative method to assess the growth inhibitory effect of this compound.
Materials:
-
Mycobacterial strain
-
Iron-limited agar medium (e.g., Chelex-treated Middlebrook 7H10 agar)
-
This compound
-
Sterile paper discs or sterile Eppendorf tubes for spotting
Procedure:
-
Agar Plate Preparation: Prepare iron-limited agar plates.
-
Inoculum Preparation: Prepare a liquid culture of the mycobacterial strain and adjust to a desired cell density.
-
Plate Inoculation: Evenly spread a lawn of the mycobacterial culture onto the surface of the agar plates.
-
Application of this compound:
-
Disc Diffusion: Impregnate sterile paper discs with known concentrations of this compound and place them on the inoculated agar surface.
-
Spotting: Directly spot a small volume (e.g., 5-10 µL) of different concentrations of this compound solution onto the agar surface.
-
-
Incubation: Incubate the plates at the appropriate temperature until a lawn of growth is visible.
-
Analysis: Measure the diameter of the zone of inhibition (clearing) around the disc or spot. A larger zone of inhibition indicates greater susceptibility to this compound.
Conclusion
This compound is a valuable research tool and a promising antibacterial lead compound that targets bacterial iron acquisition.[1][3] The provided protocols offer standardized methods for evaluating its efficacy in growth inhibition assays, particularly under iron-limited conditions that are physiologically relevant to infection. These assays are crucial for the continued investigation of siderophore biosynthesis inhibitors and the development of novel anti-infective strategies.
References
- 1. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and in vivo efficacy studies of the mycobactin biosynthesis inhibitor this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of microbial natural product biosynthesis – An emerging antibiotic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Siderophore-Dependent Iron Acquisition Using Salicyl-AMS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Salicyl-AMS, a potent inhibitor of siderophore biosynthesis, for studying iron acquisition in bacteria, particularly Mycobacterium tuberculosis. The protocols and data presented herein are intended to facilitate research into novel antimicrobial strategies targeting bacterial iron metabolism.
Introduction to this compound
This compound (5´-O-[N-(salicyl)sulfamoyl]adenosine) is a first-in-class antibacterial lead compound that targets the biosynthesis of salicylic acid-derived siderophores.[1][2][3][4][5][6] Siderophores are small, high-affinity iron-chelating molecules secreted by bacteria to scavenge iron from their environment, a process crucial for their growth and virulence.[1][7] this compound acts as a rationally designed mimic of the salicyl-AMP reaction intermediate, effectively inhibiting salicylate adenylation enzymes.[1]
The primary target of this compound in Mycobacterium tuberculosis is MbtA, a salicylate adenylation enzyme that catalyzes the first committed step in the biosynthesis of mycobactin, the primary siderophore of this pathogen.[1][2][8] By inhibiting MbtA, this compound effectively blocks mycobactin production, leading to iron starvation and subsequent growth inhibition of the bacteria.[1][4] This targeted mechanism of action makes this compound a valuable tool for studying siderophore-dependent iron acquisition and a promising candidate for the development of novel anti-tuberculosis drugs.[1][2][4]
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the adenylation of salicylic acid, a crucial step in the non-ribosomal peptide synthetase (NRPS) pathway of mycobactin biosynthesis. The enzyme MbtA adenylates salicylic acid using ATP, forming a salicyl-AMP intermediate that remains bound to the enzyme's active site. This compound, as a stable analog of this intermediate, binds tightly to MbtA, preventing the completion of the catalytic cycle and halting the entire mycobactin synthesis cascade.
The biosynthesis of mycobactin is tightly regulated by the intracellular iron concentration. Under iron-replete conditions, the iron-dependent regulator (IdeR) binds to the promoter regions of the mbt gene cluster, repressing their transcription.[2][8] When iron levels are low, IdeR dissociates, leading to the expression of the mbt genes and the production of mycobactin. Inhibition of MbtA by this compound disrupts this pathway, leading to an accumulation of pathway intermediates and ultimately, an inability of the bacterium to acquire sufficient iron for survival.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its analogs, providing a basis for experimental design and data interpretation.
Table 1: Kinetic Parameters for MbtA Inhibition by this compound [4]
| Parameter | Value | Conditions |
| Ki (ATP) | 0.76 ± 0.43 nM | Variable ATP, saturating salicylic acid |
| Ki (salicylate) | 1.04 ± 0.48 nM | Variable salicylic acid, saturating ATP |
| Km (salicylate) | 0.31 ± 0.003 µM | - |
| kcat (salicylate) | 0.90 ± 0.06 min-1 | - |
| Km (ATP) | 13.0 ± 1.3 µM | - |
| kcat (ATP) | 1.16 ± 0.04 min-1 | - |
Table 2: In Vitro Activity of this compound and Analogs against M. smegmatis [4]
| Compound | IC50 (µM) |
| This compound | 0.39 ± 0.05 |
| Analog 1 | 0.78 ± 0.11 |
| Analog 2 | > 50 |
| Analog 3 | 1.56 ± 0.22 |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for MbtA Activity and Inhibition
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of MbtA and to evaluate the inhibitory potential of compounds like this compound. The assay couples the release of pyrophosphate (PPi) from the adenylation reaction to the purine nucleoside phosphorylase (PNPase) and xanthine oxidase system, resulting in the production of uric acid, which can be monitored at 293 nm.
Materials:
-
Recombinant MbtA enzyme
-
Salicylic acid
-
ATP
-
MgCl2
-
HEPES buffer (pH 7.5)
-
Purine nucleoside phosphorylase (PNPase)
-
Xanthine oxidase
-
Mesityl-GDP (MesG)
-
This compound or other test inhibitors
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 293 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing HEPES buffer, MgCl2, PNPase, xanthine oxidase, and MesG at their final desired concentrations.
-
Dispense Reagent Mix: Add the appropriate volume of the reagent mix to each well of a 96-well plate.
-
Add Substrates and Inhibitor:
-
For Km determination of salicylic acid: Add a fixed, saturating concentration of ATP and varying concentrations of salicylic acid to the wells.
-
For Km determination of ATP: Add a fixed, saturating concentration of salicylic acid and varying concentrations of ATP to the wells.
-
For inhibitor studies: Add fixed, saturating concentrations of both ATP and salicylic acid, along with varying concentrations of this compound or the test compound.
-
-
Initiate Reaction: Add the MbtA enzyme to each well to initiate the reaction.
-
Monitor Absorbance: Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 293 nm over time.
-
Data Analysis:
-
Calculate the initial reaction velocities (v0) from the linear portion of the absorbance versus time plots.
-
For Km and kcat determination, plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
For inhibition studies, plot v0 against the inhibitor concentration to determine the IC50 value. To determine the Ki, perform global fitting of the data at multiple substrate concentrations to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed).
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium species
This protocol outlines the determination of the MIC of this compound against Mycobacterium species using a broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mycobacterium strain of interest (e.g., M. tuberculosis H37Rv or a surrogate like M. smegmatis)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
This compound
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (for viability assessment)
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow the Mycobacterium strain in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 107 CFU/mL.
-
Dilute the adjusted suspension 1:100 in fresh 7H9 broth to obtain the final inoculum.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in 7H9 broth directly in the 96-well plate.
-
-
Inoculate the Plate:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C. Incubation times will vary depending on the species (M. smegmatis: 2-3 days; M. tuberculosis: 7-14 days).
-
-
Determine MIC:
-
After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which no color change is observed.
-
Applications in Drug Development
The study of this compound and its mechanism of action holds significant promise for the development of novel therapeutics, particularly for tuberculosis.
-
Target Validation: The potent and specific inhibition of MbtA by this compound validates siderophore biosynthesis as a viable target for antibacterial drug discovery.[1][4]
-
Lead Optimization: The structure-activity relationship (SAR) data obtained from this compound and its analogs can guide the design and synthesis of new inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapy: As this compound targets a unique pathway, it has the potential to be used in combination with existing antibiotics to enhance efficacy and combat drug resistance.
-
Broad-Spectrum Applications: While extensively studied in Mycobacterium, the inhibition of salicylate adenylation enzymes in other pathogenic bacteria suggests that this compound analogs could have broader-spectrum antibacterial activity.[1]
References
- 1. pnas.org [pnas.org]
- 2. Approaches for targeting the mycobactin biosynthesis pathway for novel anti-tubercular drug discovery: where we stand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyses of MbtB, MbtE, and MbtF suggest revisions to the mycobactin biosynthesis pathway in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Salicyl-AMS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyl-AMS, or 5'-O-(N-salicylsulfamoyl)adenosine, is a small molecule inhibitor initially identified for its potent activity against siderophore biosynthesis in Mycobacterium tuberculosis, establishing it as a promising lead compound for tuberculosis treatment.[1][2][3] It functions by targeting salicylate adenylation enzymes, such as MbtA, mimicking a reaction intermediate and thereby blocking the production of mycobactin siderophores essential for bacterial iron acquisition.[3]
Beyond its antibacterial properties, there is growing interest in the broader therapeutic potential of this compound, particularly concerning its role as a potential inhibitor of the SUMOylation pathway. The SUMOylation process, a post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are conjugated to target proteins, is crucial in regulating various cellular processes, including DNA repair, immune response, and cell cycle progression.[4] Aberrant SUMOylation has been linked to various cancers, making it an attractive target for therapeutic intervention. Inhibition of the SUMOylation pathway has been shown to enhance the sensitivity of cancer cells to radiotherapy and can induce apoptosis. Specifically, inhibitors of SUMOylation can reactivate type I interferon (IFN1) signaling, a critical pathway for anti-tumor immunity. This reactivation can lead to the activation of dendritic cells, enhanced antigen cross-presentation, and priming of T cells, ultimately resulting in an immune-mediated reduction of tumor growth.
These application notes provide a detailed experimental framework for evaluating the in vivo efficacy of this compound as a potential anti-cancer agent, leveraging its presumed activity as a SUMOylation inhibitor. The protocols outlined below describe the use of a subcutaneous tumor xenograft model, a widely accepted method for the preclinical assessment of novel cancer therapeutics.
Mechanism of Action: SUMOylation Inhibition
The proposed anti-tumor activity of this compound is predicated on its ability to inhibit the SUMOylation pathway. This pathway involves a series of enzymatic steps:
-
Activation: The SUMO E1 activating enzyme (a heterodimer of SAE1 and UBA2) activates the SUMO protein in an ATP-dependent manner.
-
Conjugation: The activated SUMO is then transferred to the SUMO E2 conjugating enzyme, Ubc9.
-
Ligation: A SUMO E3 ligase facilitates the transfer of SUMO from Ubc9 to a lysine residue on the target substrate protein.
Inhibition of this pathway, for instance at the level of the E1 activating enzyme, prevents the downstream conjugation of SUMO to its target proteins. This can have several consequences for cancer cells and the tumor microenvironment:
-
Reactivation of Type I Interferon (IFN1) Signaling: SUMOylation is known to suppress IFN1 responses. Inhibition of SUMOylation can relieve this suppression, leading to increased expression of IFN1 genes.
-
Enhanced Anti-Tumor Immunity: The upregulation of IFN1 can stimulate various components of the immune system. This includes the activation of dendritic cells, which are crucial for presenting tumor antigens to T cells. It also promotes the activation and proliferation of cytotoxic CD8+ T cells and Natural Killer (NK) cells, which are key effectors in killing tumor cells.
-
Direct Effects on Tumor Cells: SUMOylation is implicated in the function of several oncoproteins, such as MYC. Inhibition of SUMOylation can therefore have direct anti-proliferative and pro-apoptotic effects on cancer cells that are dependent on these pathways.
Signaling Pathway of SUMOylation and its Inhibition
Caption: The SUMOylation cascade and the proposed inhibitory action of this compound on the E1 activating enzyme.
Experimental Protocols
The following protocols describe a comprehensive approach to evaluating the in vivo efficacy of this compound using a subcutaneous tumor xenograft model.
Cell Line Selection and Culture
-
Cell Line: Select a cancer cell line known to be sensitive to SUMOylation inhibition or with a high dependence on pathways regulated by SUMOylation (e.g., MYC-driven lymphomas or solid tumors). For this protocol, we will use the A20 murine lymphoma cell line as an example, as it has been shown to be responsive to SUMOylation inhibitors.
-
Culture Conditions: Culture A20 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are passaged regularly to maintain exponential growth and are free from contamination.
Animal Model
-
Species and Strain: Use female BALB/c mice, 6-8 weeks old. This strain is syngeneic with the A20 cell line, allowing for the evaluation of immune-mediated anti-tumor effects.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment. House them in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Inoculation
-
Cell Preparation: On the day of inoculation, harvest A20 cells during their exponential growth phase. Wash the cells twice with sterile, serum-free HBSS or PBS.
-
Cell Count and Viability: Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Cell viability should be greater than 95%.
-
Inoculation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
Experimental Groups and Drug Administration
-
Group Allocation: Once tumors become palpable and reach an average volume of approximately 50-100 mm³, randomly assign the mice to the following experimental groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., PBS or a suitable solvent for this compound)
-
Group 2: this compound (low dose, e.g., 5 mg/kg)
-
Group 3: this compound (high dose, e.g., 15 mg/kg)
-
Group 4: Positive control (e.g., another known SUMOylation inhibitor or a standard-of-care chemotherapy)
-
-
Drug Preparation: Prepare this compound for administration. Based on previous studies with this compound in mice, intraperitoneal (i.p.) injection is a suitable route. Dissolve this compound in a sterile vehicle appropriate for i.p. administration.
-
Administration Schedule: Administer the assigned treatments via i.p. injection daily or on another optimized schedule for a period of 2-3 weeks. The dosing and schedule may need to be optimized in a preliminary dose-finding study.
Monitoring and Endpoints
-
Tumor Measurement: Measure the tumor dimensions (length and width) two to three times per week using digital calipers. Calculate the tumor volume using the formula: Volume = (width)² x length / 2.
-
Body Weight and Clinical Observations: Monitor the body weight of each mouse two to three times per week as an indicator of toxicity. Observe the mice daily for any signs of distress, such as changes in behavior, posture, or appetite.
-
Primary Endpoint: The primary endpoint is tumor growth inhibition. The experiment should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if there are signs of excessive morbidity.
-
Secondary Endpoints: At the end of the study, euthanize the mice and collect tumors, spleens, and blood for further analysis:
-
Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of immune cells (e.g., CD8+ T cells, NK cells) and for biomarkers of SUMOylation inhibition.
-
Flow Cytometry: Analyze splenocytes and tumor-infiltrating lymphocytes (TILs) to quantify different immune cell populations.
-
Gene Expression Analysis: Use qPCR or RNA-seq on tumor tissue to measure the expression of IFN1-stimulated genes and other relevant immune markers.
-
Experimental Workflow Diagram
Caption: Workflow for the in vivo evaluation of this compound in a subcutaneous tumor model.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Tumor Growth
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | 10 | 1850 ± 150 | - | - |
| This compound (5 mg/kg) | 10 | 1100 ± 120 | 40.5 | <0.05 |
| This compound (15 mg/kg) | 10 | 650 ± 95 | 64.9 | <0.001 |
| Positive Control | 10 | 580 ± 80 | 68.6 | <0.001 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day 21 (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle | 10 | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound (5 mg/kg) | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| This compound (15 mg/kg) | 10 | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |
| Positive Control | 10 | 20.4 ± 0.4 | 19.5 ± 0.8 | -4.4 |
Table 3: Immune Cell Infiltration in Tumors (Flow Cytometry)
| Treatment Group | N | % CD8+ of CD45+ Cells ± SEM | % NK1.1+ of CD45+ Cells ± SEM |
| Vehicle | 5 | 5.2 ± 1.1 | 2.1 ± 0.5 |
| This compound (15 mg/kg) | 5 | 15.8 ± 2.5 | 7.5 ± 1.3 |
| Positive Control | 5 | 17.2 ± 2.8 | 8.1 ± 1.5 |
| *p < 0.05 vs. Vehicle |
Proposed Downstream Effects of this compound
Caption: Proposed downstream effects of this compound leading to tumor growth inhibition.
Conclusion
The protocols and framework provided here offer a comprehensive strategy for the preclinical evaluation of this compound as a novel anti-cancer therapeutic. By leveraging its potential as a SUMOylation inhibitor, these studies aim to elucidate its efficacy in a syngeneic tumor model, providing critical data on its anti-tumor activity, effects on the immune system, and overall tolerability. The successful completion of these experiments will be a crucial step in determining the potential for translating this compound into clinical development for oncology applications.
References
- 1. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Post-Antibiotic Effect of Salicyl-AMS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the post-antibiotic effect (PAE) of Salicyl-AMS, a novel inhibitor of bacterial siderophore biosynthesis. The protocols outlined below are designed to deliver robust and reproducible data for preclinical evaluation of this promising antibiotic candidate.
Introduction to the Post-Antibiotic Effect (PAE)
The post-antibiotic effect refers to the suppression of bacterial growth that persists after a short exposure of a microorganism to an antimicrobial agent, even after the removal of the agent from the culture medium.[1][2] A significant PAE is a desirable pharmacodynamic parameter, as it may allow for less frequent dosing intervals, potentially reducing toxicity and improving patient compliance. This compound, an inhibitor of salicylate adenylation enzymes like MbtA, targets the biosynthesis of essential iron-chelating molecules called siderophores in bacteria such as Mycobacterium tuberculosis.[3][4][5] Understanding the PAE of this compound is crucial for characterizing its antibacterial activity and predicting its clinical efficacy.
Core Concepts and Methodologies
The determination of PAE typically involves exposing a bacterial culture to an antibiotic for a defined period, followed by the removal of the antibiotic and monitoring the subsequent regrowth of the bacteria. The PAE is then calculated as the difference between the time it takes for the treated culture to recover and the time for an untreated control culture to grow by a specified amount (e.g., a 1-log10 increase in colony-forming units, CFU/mL).[6][7]
Several methods can be employed to assess bacterial viability and regrowth, each with its own advantages and limitations:
-
Viable Count Method: This is the traditional and most widely accepted method, involving serial dilution and plating of the bacterial culture to determine the number of CFUs over time.[8][9]
-
Spectrophotometric Methods: These methods measure the optical density (absorbance) of the bacterial culture as an indicator of growth.[8][10] They are less laborious than viable counting but may not be suitable for bacteriolytic agents.[10]
-
Automated Systems: Instruments like the Bioscreen C can continuously monitor bacterial growth by vertical photometry, offering a high-throughput approach to PAE determination.[11]
-
Flow Cytometry: This technique can rapidly assess bacterial viability and membrane integrity using fluorescent dyes like SYTOX Green or propidium iodide.[12][13]
-
Bioluminescence and Impedance Techniques: These are considered less labor-intensive and can produce reliable results.[1]
Experimental Protocols
The following protocols are designed to be adaptable for assessing the PAE of this compound against susceptible bacterial strains, such as Mycobacterium smegmatis (a common surrogate for M. tuberculosis).[3]
Protocol 1: PAE Determination by Viable Count Method
This protocol is considered the gold standard for PAE assessment.
Materials and Reagents:
-
This compound
-
Susceptible bacterial strain (e.g., Mycobacterium smegmatis)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth (MHB), Middlebrook 7H9)[10]
-
Appropriate solid agar medium (e.g., Mueller-Hinton Agar (MHA), Middlebrook 7H10)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile centrifuge tubes
-
Incubator
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Centrifuge
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth. Adjust the turbidity to a 0.5 McFarland standard.
-
Antibiotic Exposure:
-
Inoculate two flasks containing fresh liquid medium with the prepared bacterial suspension. One flask will be the test culture, and the other will be the untreated control.
-
Add this compound to the test culture at a predetermined concentration (e.g., 5x or 10x the Minimum Inhibitory Concentration, MIC).[6][10] The control culture receives no antibiotic.
-
Incubate both cultures for a defined period (e.g., 1 or 2 hours) under appropriate conditions (e.g., 37°C with shaking).[6][8]
-
-
Antibiotic Removal:
-
After the exposure period, centrifuge both the test and control cultures to pellet the bacteria.
-
Discard the supernatant and wash the bacterial pellets twice with sterile PBS to remove any residual this compound.[6]
-
Resuspend the pellets in fresh, pre-warmed, antibiotic-free liquid medium.
-
-
Regrowth Monitoring:
-
At time zero (immediately after resuspension) and at regular intervals (e.g., every hour for up to 8 hours), take aliquots from both the test and control cultures.
-
Perform serial dilutions of each aliquot in sterile PBS and plate onto the solid agar medium.
-
Incubate the plates until colonies are visible, then count the number of CFUs.
-
-
PAE Calculation:
-
Plot the log10 CFU/mL versus time for both the test and control cultures.
-
The PAE is calculated using the formula: PAE = T - C
-
T is the time required for the count of the this compound-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.[6]
-
C is the time required for the count of the untreated control culture to increase by 1 log10 above its initial count after the wash steps.[6]
-
-
Protocol 2: PAE Determination by Spectrophotometric Microplate Method
This method is a higher-throughput alternative to the viable count method.
Materials and Reagents:
-
Same as Protocol 1, with the addition of a 96-well microplate and a microplate reader.
Procedure:
-
Inoculum Preparation and Antibiotic Exposure: Follow steps 1 and 2 from Protocol 1.
-
Antibiotic Removal: Follow step 3 from Protocol 1.
-
Regrowth Monitoring in Microplate:
-
Dispense aliquots of the resuspended test and control cultures into multiple wells of a 96-well microplate.
-
Incubate the microplate in a microplate reader capable of intermittent shaking and absorbance readings at 600 nm.
-
Monitor the optical density (OD600) of the wells at regular intervals.
-
-
PAE Calculation:
-
Plot the OD600 values versus time for both the test and control cultures.
-
The PAE is calculated as the difference in time for the treated and untreated cultures to reach a predetermined absorbance value (e.g., 50% of the maximum absorbance of the control culture).[11]
-
Data Presentation
Quantitative data from PAE experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
| Compound | Bacterial Strain | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) - Viable Count | PAE (hours) - Spectrophotometric |
| This compound | M. smegmatis | 5 | 1 | ||
| This compound | M. smegmatis | 10 | 1 | ||
| This compound | M. smegmatis | 5 | 2 | ||
| This compound | M. smegmatis | 10 | 2 | ||
| Control Drug | M. smegmatis | 5 | 1 |
Visualizations
Experimental Workflow for PAE Determination
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound in inhibiting siderophore biosynthesis.
References
- 1. The post-antibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. emerypharma.com [emerypharma.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Escherichia coli viability by flow cytometry: A method for determining bacterial responses to antibiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming Salicyl-AMS solubility issues in aqueous solutions
Welcome to the technical support center for Salicyl-AMS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges with the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound, particularly in its free acid form, has limited solubility in purely aqueous solutions. To improve solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO).[1] This stock solution can then be diluted into your aqueous experimental medium. Be aware that rapid dilution of a highly concentrated DMSO stock into an aqueous buffer can sometimes cause precipitation, so a stepwise dilution may be beneficial.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. How can I prevent this?
A2: This is a common issue when the concentration of the organic solvent is significantly reduced upon dilution into an aqueous medium, causing the compound to fall out of solution. Here are a few troubleshooting steps:
-
Optimize the Co-solvent Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but low enough to not affect your experimental system. For many cell-based assays, a final DMSO concentration of 1% or less is recommended.[2]
-
Use a Salt Form: The sodium salt of this compound (this compound·Na) is more soluble in aqueous solutions than the free acid form and is often preferred for biological experiments.[1]
-
Consider a Different Co-solvent System: For in vivo studies or specific in vitro assays, other co-solvent systems have been successfully used, such as a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Sonication: After dissolving this compound in a suitable solvent, brief sonication in a water bath can help increase solubilization.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1] Methanol and a 1:1 mixture of water and acetonitrile have also been used in specific protocols, particularly during purification and salt preparation.[1]
Q4: How should I store my this compound solutions?
A4: It is recommended to prepare this compound solutions fresh before use.[1] If storage is necessary, stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller volumes.
Q5: Is this compound stable in aqueous solutions?
A5: The stability of this compound in aqueous solutions can be influenced by factors such as pH and temperature. It is generally recommended to prepare working solutions fresh for each experiment to ensure potency. The molecule contains ester and sulfamoyl linkages that could be susceptible to hydrolysis over extended periods in aqueous environments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The final concentration of DMSO is too low to maintain solubility. | Decrease the fold-dilution by preparing an intermediate dilution in a buffer with a higher percentage of DMSO before the final dilution. Ensure the final DMSO concentration is compatible with your assay. |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Store stock solutions at -20°C or -80°C. |
| Difficulty dissolving the powder, even in DMSO | The compound may require energy to fully dissolve. | After adding the solvent, gently warm the solution and sonicate in a water bath for a short period to aid dissolution. |
| Low potency in biological assays | The compound may not be fully in solution, reducing the effective concentration. | Visually inspect your final working solution for any precipitate. If present, reconsider your solubilization protocol, potentially using a different co-solvent system or the sodium salt form of this compound. |
Quantitative Solubility Data
| Compound Form | Solvent System | Concentration |
| This compound, sodium salt (1·Na) | 9:1 Phosphate Buffered Saline (PBS)/DMSO | 5 mg/mL |
| This compound | DMSO | ≥ 90.5 mg/mL (194.03 mM) |
| This compound | DMSO/PEG300/Tween-80/Saline | ≥ 1.67 mg/mL (3.58 mM) |
| This compound, free acid (1) | Methanol | ~27 mM (for conversion to triethylammonium salt) |
| This compound, triethylammonium salt (1·Et3N) | 1:1 Water/Acetonitrile | Soluble for loading onto a column |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL this compound Sodium Salt Stock Solution in PBS/DMSO
-
Weigh out 2 mg of this compound, sodium salt (1·Na).
-
Add the powder to a sterile microcentrifuge tube.
-
Add 360 µL of Phosphate Buffered Saline (PBS).
-
Add 40 µL of Dimethyl sulfoxide (DMSO) to achieve a final volume of 0.4 mL (9:1 PBS/DMSO).
-
Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate in a water bath.
-
This stock solution should be prepared fresh before use.[1]
Protocol 2: General Protocol for Solubilizing this compound for In Vitro Assays
-
Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).
-
For your experiment, create an intermediate dilution of the primary stock solution in your cell culture medium or buffer.
-
From the intermediate dilution, perform the final dilution to achieve the desired working concentration. This stepwise dilution helps to minimize precipitation.
-
Ensure the final concentration of DMSO in your assay is below the tolerance level for your specific cells or assay system (typically ≤1%).
Visualizations
Signaling Pathway: Inhibition of Mycobactin Biosynthesis by this compound
Caption: Mechanism of MbtA inhibition by this compound.
Experimental Workflow: Preparing this compound for Cell-Based Assays
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing In Vivo Toxicity of Salicyl-AMS
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the in vivo toxicity of Salicyl-AMS, particularly at higher concentrations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity profile of this compound?
A1: In vivo studies in mice have demonstrated that this compound exhibits significant toxicity at higher concentrations. While doses of 5.6 mg/kg have been shown to be effective in reducing M. tuberculosis growth in the lungs, a dose of 16.7 mg/kg, although also showing efficacy, resulted in the death of all treated mice before the four-week time point of the study[1][2].
Q2: What is the suspected mechanism of this compound in vivo toxicity?
A2: The primary target of this compound is the enzyme MbtA, which is involved in mycobactin biosynthesis in Mycobacterium tuberculosis[1][2][3]. MbtA does not have any known mammalian homologues. Therefore, the observed in vivo toxicity is likely due to off-target effects or the action of a drug metabolite generated in vivo[1]. The specific off-target interactions that cause this toxicity have not yet been fully elucidated.
Q3: Are there established methods to mitigate the in vivo toxicity of this compound at higher concentrations?
A3: Currently, there are no established protocols to specifically counteract the toxicity of this compound at higher doses. The primary strategy being explored in the scientific community is the development of this compound analogues with improved pharmacokinetic and toxicity profiles[2]. For ongoing experiments with this compound, the most straightforward approach to manage toxicity is careful dose selection and adherence to well-tested formulation and administration protocols.
Q4: How should this compound be formulated for in vivo studies to minimize potential complications?
A4: Proper formulation is crucial for the bioavailability and tolerability of this compound in vivo. Two common protocols are available. One involves dissolving the sodium salt of this compound in a mixture of phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO)[3]. Another approach uses a combination of PEG300, Tween-80, and saline. It is critical to ensure the compound is fully dissolved and to prepare the solution fresh before each use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality in the high-dose group (e.g., ≥16.7 mg/kg in mice) | Exceeding the maximum tolerated dose of this compound. | - Reduce the dose to a previously reported effective and non-lethal concentration (e.g., 5.6 mg/kg in mice)[1].- If a higher dose is necessary, consider a dose-escalation study with smaller increments to determine the maximum tolerated dose in your specific model.- Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and establish clear humane endpoints. |
| Precipitation of this compound in the formulation | Poor solubility of the compound in the chosen vehicle. | - Ensure you are using the sodium salt of this compound, which has better solubility[3].- Follow the detailed formulation protocols provided below, paying close attention to the order of solvent addition and mixing.- Prepare the formulation fresh before each administration to prevent precipitation over time. |
| Inconsistent efficacy at a given dose | - Issues with formulation and bioavailability.- Rapid clearance of the compound in vivo. | - Standardize your formulation protocol to ensure consistency across experiments.- Administer this compound via intraperitoneal (i.p.) injection, which has been shown to have better pharmacokinetic parameters than oral administration[1].- Be aware that this compound has a rapid clearance rate, which may contribute to variable efficacy[1]. |
| No observable efficacy even at lower, non-toxic doses | The specific experimental model may be resistant or inappropriate. | - Confirm that the target pathogen in your model is dependent on the mycobactin biosynthesis pathway for iron acquisition.- Ensure that the iron concentration in your in vivo model is limited, as the efficacy of this compound is iron-dependent[2]. |
Quantitative Data Summary
Table 1: In Vivo Efficacy and Toxicity of this compound in a Mouse Model of Tuberculosis
| Dose (mg/kg) | Administration Route | Efficacy Outcome (Lung CFU Reduction vs. Untreated) | Toxicity Outcome | Reference |
| 5.6 | Intraperitoneal | Significant reduction at 2 weeks | No reported mortality | [1] |
| 16.7 | Intraperitoneal | Significant reduction at 2 weeks | 100% mortality before 4 weeks | [1][2] |
Experimental Protocols
Protocol 1: Formulation of this compound Sodium Salt in PBS/DMSO
This protocol is adapted from a method for preparing this compound for in vivo studies[3].
Materials:
-
This compound, sodium salt
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Weigh the desired amount of this compound sodium salt in a sterile microcentrifuge tube.
-
Add a volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL). Vortex or sonicate briefly to fully dissolve the compound.
-
For the final working solution, dilute the DMSO stock solution with sterile PBS to the desired final concentration. A common final ratio is 9:1 PBS to DMSO, resulting in a final DMSO concentration of 10%.
-
Ensure the final solution is clear and free of precipitation before administration.
-
Note: This solution should be prepared fresh before each use.
Protocol 2: Alternative Formulation using PEG300 and Tween-80
This protocol provides an alternative vehicle for in vivo administration.
Materials:
-
This compound
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Dissolve this compound in PEG300 to create a stock solution.
-
Add Tween-80 to the PEG300/Salicyl-AMS mixture. A typical ratio is 10% PEG300 and 5% Tween-80 in the final volume.
-
Add sterile saline to the mixture to achieve the final desired concentration of this compound.
-
Vortex thoroughly to ensure a homogenous solution.
-
Note: The final solution should be clear. Prepare fresh before each administration.
Visualizations
Signaling Pathway: On-Target Mechanism of this compound
Caption: On-target mechanism of this compound in Mycobacterium tuberculosis.
Experimental Workflow: In Vivo Toxicity and Efficacy Study
Caption: Workflow for an in vivo study of this compound.
References
- 1. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the rapid clearance of Salicyl-AMS in pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the rapid clearance of Salicyl-AMS observed in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its rapid clearance a concern?
This compound, or 5′-O-(N-salicylsulfamoyl)adenosine, is an inhibitor of mycobactin biosynthesis in Mycobacterium tuberculosis, making it a promising lead compound for novel anti-tuberculosis therapies.[1][2] However, preclinical studies in mice have revealed that this compound is subject to rapid clearance, resulting in a short half-life.[3] This rapid clearance can limit the in vivo efficacy of the compound, as maintaining therapeutic concentrations over a sufficient duration becomes challenging. Furthermore, dose escalation to counteract the rapid clearance is hampered by observed toxicity at higher doses.[2][3]
Q2: What are the known pharmacokinetic parameters for this compound in preclinical models?
A key study in a murine model of tuberculosis provides the following pharmacokinetic data for this compound. Despite its rapid clearance, the compound did demonstrate in vivo efficacy.[1]
| Parameter | Value (50 mg/kg dose) | Value (200 mg/kg dose) | Reference |
| Lung Half-Life (t½) | 13.3 minutes | 19.3 minutes | [3] |
Q3: What are the primary mechanisms responsible for the rapid clearance of this compound?
While the complete metabolic fate of this compound has not been fully elucidated, its rapid clearance is likely a result of a combination of metabolic transformation and active transport. The structure of this compound contains a salicylic acid moiety, which is known to be extensively metabolized, and the entire molecule's characteristics may make it a substrate for various transporters.
Troubleshooting Guides
This section provides structured guidance to troubleshoot issues related to the rapid clearance of this compound in your experiments.
Issue 1: High inter-individual variability in pharmacokinetic profiles.
High variability between subjects can mask the true pharmacokinetic properties of this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Genetic Polymorphisms in Metabolic Enzymes | Genotype the experimental animals for relevant metabolizing enzymes, such as UGTs, if feasible. Use inbred strains to reduce genetic variability. | Reduced variability in clearance rates between individuals. |
| Differences in Gut Microbiota | Co-house animals or use littermates to normalize gut microbiota as much as possible. | More consistent absorption and first-pass metabolism for orally administered this compound. |
| Inconsistent Dosing Technique | Ensure precise and consistent administration, especially for oral gavage and intraperitoneal injections. For IV administration, confirm proper tail vein injection. | Minimized variability in the rate and extent of drug absorption. |
| Physiological State of Animals | Standardize the age, weight, and health status of the animals used in the study. Ensure consistent diet and housing conditions. | Reduced physiological differences that can impact drug metabolism and excretion. |
Issue 2: Observed in vivo efficacy does not correlate with very low plasma concentrations.
This could indicate that plasma concentration is not the most relevant measure of efficacy.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| High Tissue Distribution | Measure this compound concentrations in the target tissue (e.g., lungs for tuberculosis studies) in addition to plasma. | A better understanding of the relationship between drug concentration at the site of action and efficacy. |
| Active Metabolites | Perform metabolite identification studies to determine if any metabolites of this compound have anti-mycobacterial activity. | Identification of active metabolites that may contribute to the overall therapeutic effect. |
| Target Site Residence Time | Conduct studies to measure the binding kinetics of this compound to its target, MbtA. A long residence time at the target could explain sustained efficacy despite rapid systemic clearance. | A more accurate picture of the drug's mechanism of action that is not solely dependent on plasma concentration. |
Strategies to Improve this compound Pharmacokinetics
This section outlines potential strategies to address the rapid clearance of this compound, categorized by approach.
Formulation and Drug Delivery Strategies
Modifying the formulation or route of administration can significantly alter the pharmacokinetic profile.
| Strategy | Description | Experimental Protocol |
| Sustained-Release Formulations | Develop a depot formulation for subcutaneous or intramuscular injection to achieve slow and sustained release of this compound. | Prepare a formulation of this compound in a biocompatible polymer or oil-based vehicle. Administer subcutaneously to mice and collect plasma samples at extended time points (e.g., 1, 4, 8, 24, 48, 72 hours) to determine the release profile. |
| Alternative Routes of Administration | Explore routes that bypass first-pass metabolism, such as intraperitoneal or subcutaneous injection, which have shown better pharmacokinetic parameters than oral administration.[1] | Conduct a comparative pharmacokinetic study in mice using oral, intraperitoneal, and subcutaneous routes of administration. Measure plasma and lung concentrations at various time points to determine the bioavailability and half-life for each route. |
Chemical Modification Strategies
Modifying the chemical structure of this compound can block metabolic pathways and reduce clearance. This is often referred to as "hardening" the molecule.[4]
| Strategy | Description | Experimental Protocol |
| Blocking Metabolic "Soft Spots" | Based on the known metabolism of salicylic acid, the hydroxyl and carboxylic acid groups are likely sites of metabolism (hydroxylation and glucuronidation).[2][5] Modify these positions to block metabolic enzymes. | In Vitro Metabolic Stability Assay: 1. Incubate this compound (1 µM) with human or mouse liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. 2. Collect samples at 0, 5, 15, 30, and 60 minutes. 3. Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., deuterium-labeled this compound).[1] 4. Analyze the remaining parent compound by LC-MS/MS to determine the in vitro half-life and intrinsic clearance. |
| Deuterium Labeling | Replace hydrogen atoms at metabolically labile positions with deuterium. The stronger carbon-deuterium bond can slow down CYP450-mediated metabolism (the "kinetic isotope effect"). | Synthesize deuterium-labeled this compound analogues with deuterium at positions susceptible to oxidation. Evaluate their metabolic stability in vitro using the protocol described above and compare the results to the non-deuterated parent compound. |
| Prodrug Approach | Design a prodrug of this compound that is converted to the active compound in vivo. The prodrug could have improved absorption and be less susceptible to first-pass metabolism. | Design and synthesize a prodrug of this compound with a cleavable promoiety. Administer the prodrug to mice and measure the plasma concentrations of both the prodrug and the released this compound over time. |
Modulating Drug Transporters
If this compound is a substrate for efflux transporters, inhibiting these transporters could increase its systemic exposure. Conversely, if uptake transporters are critical for its clearance, understanding their role is key.
| Strategy | Description | Experimental Protocol |
| Inhibition of Efflux Transporters | Co-administer this compound with a known inhibitor of broad-spectrum efflux transporters like P-glycoprotein (P-gp). | In Vivo Co-administration Study: 1. Select a known P-gp inhibitor (e.g., verapamil, cyclosporine A). 2. Administer the inhibitor to one group of mice prior to this compound administration. 3. Administer this compound alone to a control group. 4. Collect plasma samples at multiple time points from both groups and compare the pharmacokinetic profiles of this compound. |
| Identifying Transporter Involvement | Use in vitro systems with cell lines overexpressing specific transporters (e.g., OATs, OCTs, P-gp) to determine if this compound is a substrate. | In Vitro Transporter Assay: 1. Use commercially available cell lines overexpressing specific human uptake (e.g., OAT1, OAT3, OCT2) or efflux (e.g., P-gp, BCRP) transporters. 2. Incubate the cells with this compound and measure its intracellular accumulation (for uptake transporters) or efflux from pre-loaded cells (for efflux transporters). 3. Compare the results to control cells that do not overexpress the transporter. |
Visualizing Experimental Workflows and Pathways
Workflow for Investigating Rapid Clearance
Caption: A logical workflow for diagnosing and addressing the rapid clearance of this compound.
Potential Metabolic Pathways of the Salicylic Acid Moiety
Caption: Potential metabolic fate of the salicylic acid portion of this compound.
References
- 1. Synthesis of deuterium-labelled 5′-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS-d4) as an internal standard for quantitation of Sal-AMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UGT1A6 polymorphism and salicylic acid glucuronidation following aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting product instability during Salicyl-AMS synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Salicyl-AMS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (5'-O-[N-salicylsulfamoyl]adenosine) is a potent inhibitor of salicylate adenylation enzymes, such as MbtA, which are crucial for the biosynthesis of mycobactin siderophores in Mycobacterium tuberculosis.[1][2][3] By mimicking the salicyl-AMP intermediate, this compound blocks the first step in this pathway, thereby inhibiting bacterial iron acquisition, which is essential for the growth and virulence of the bacteria.[1][4]
Q2: What are the major challenges and potential instabilities encountered during this compound synthesis?
A2: The primary challenges during the synthesis of this compound include the formation of byproducts and the inherent instability of the final compound. A major byproduct is the N3–5´-cycloadenosine, the formation of which is promoted by basic conditions and higher temperatures.[2] Additionally, the final product can contain trace amounts of the highly toxic 5´-O-sulfamoyladenosine (AMS).[2] The acyl sulfamate moiety of this compound is also susceptible to hydrolytic degradation.[5]
Q3: How can the stability of this compound be improved for storage?
A3: this compound is highly acidic (pKa ≈ 1.5) and is more stable when converted to a salt.[2] The triethylammonium or sodium salt forms are recommended for increased stability during storage.[2] For long-term storage, it is recommended to store the compound at -80°C for up to six months. For short-term storage, -20°C for up to one month is suitable. The compound should be protected from light and stored under a nitrogen atmosphere.[6]
Q4: What are the critical reaction parameters to control during the synthesis?
A4: Temperature control is critical, especially during the addition of triethylamine for the formation of the triethylammonium salt. This step should be performed at low temperatures (e.g., -20°C) to minimize the formation of the N3–5´-cycloadenosine byproduct.[2] It is also important to note that this compound may precipitate at temperatures below -25°C.[2]
Troubleshooting Guide
Low Product Yield
Q5: My overall yield of this compound is significantly lower than reported. What are the potential causes?
A5: Low yields can result from several factors:
-
Incomplete Reactions: Ensure each synthetic step goes to completion by monitoring the reaction progress using techniques like LC-MS.
-
Suboptimal Temperature Control: As mentioned, elevated temperatures during the final steps can lead to the formation of the N3–5´-cycloadenosine byproduct, reducing the yield of the desired product.[2]
-
Degradation During Workup and Purification: The acyl sulfamate group is sensitive to hydrolysis.[5] Ensure that aqueous workups are performed under neutral or slightly acidic conditions and minimize exposure to strong bases.
-
Purification Losses: Optimize your flash chromatography conditions. The use of a triethylamine-buffered mobile phase (e.g., 4:1 ethyl acetate/methanol with 1% Et3N) is crucial for purifying the triethylammonium salt and preventing degradation on the silica gel.[2]
Product Impurity
Q6: My final product shows significant impurities in the LC-MS and/or NMR analysis. How can I identify and minimize them?
A6:
-
N3–5´-cycloadenosine byproduct: This is a common impurity. Its formation is favored by higher temperatures and basic conditions. To minimize its formation, maintain a reaction temperature of -20°C during the addition of triethylamine.[2] This byproduct can be removed by silica flash chromatography.[2]
-
5´-O-sulfamoyladenosine (AMS): This is a highly toxic trace impurity that can be carried through the synthesis.[2] An optimized purification protocol, including a two-step salt formation and chromatographic purification, is effective in reducing this impurity to below the limit of detection.[2]
-
Unidentified Peaks: If you observe other unexpected peaks, consider the possibility of starting material impurities, solvent adducts, or further degradation products. A detailed analysis of the mass fragmentation patterns (MS/MS) and 2D NMR techniques can help in structure elucidation.
Product Instability and Degradation
Q7: My purified this compound seems to degrade over time, even during storage. What can I do to prevent this?
A7:
-
Convert to a Salt: The free acid form of this compound is less stable. Converting it to the sodium or triethylammonium salt significantly improves its shelf life.[2]
-
Proper Storage Conditions: Store the compound at -80°C for long-term storage or -20°C for short-term storage.[6] Always protect it from light and store under an inert atmosphere like nitrogen.[6]
-
Avoid Moisture: The acyl sulfamate linkage is susceptible to hydrolysis.[7] Ensure that the product is stored in a desiccated environment and that all solvents used for storage solutions are anhydrous.
Data Presentation
Table 1: Key Reaction Parameters and their Impact on this compound Synthesis
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Temperature (Triethylamine Addition) | -20°C | Minimizes the formation of the N3–5´-cycloadenosine byproduct.[2] | Increased formation of the N3–5´-cycloadenosine byproduct at higher temperatures.[2] |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation and degradation of sensitive intermediates and the final product. | Potential for oxidative side reactions and reduced product stability. |
| pH (Workup/Purification) | Neutral to slightly acidic | The acyl sulfamate moiety is prone to hydrolysis under strongly basic or acidic conditions. | Degradation of the product, leading to lower yields. |
| Storage Temperature | -80°C (long-term), -20°C (short-term) | Ensures long-term stability of the final product.[6] | Accelerated degradation of the product at higher temperatures.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Free Acid)
-
Dissolve 5´-O-(N-salicylsulfamoyl)adenosine 2´,3´-acetonide in methanol and cool the solution to 0°C under a nitrogen atmosphere.[2]
-
Add camphorsulfonic acid (3.0 equivalents) in one portion at 0°C.[2]
-
Allow the reaction mixture to warm to 25°C and stir for 12 hours.[2]
-
Monitor the reaction progress by LC-MS analysis of aliquots.[2]
-
Upon completion, concentrate the reaction mixture by rotary evaporation to obtain the crude free acid of this compound.[2]
Protocol 2: Purification via Triethylammonium Salt Formation
-
Dissolve the crude this compound free acid in an appropriate solvent and cool to -20°C.[2]
-
Add freshly distilled triethylamine (15 equivalents) dropwise at -20°C and stir for 30 minutes.[2]
-
Allow the mixture to warm to room temperature and concentrate by rotary evaporation.[2]
-
Purify the resulting crude triethylammonium salt by silica flash chromatography using a mobile phase of 4:1 ethyl acetate/methanol with 1% triethylamine.[2]
Protocol 3: LC-MS/MS Analysis for AMS Impurity Quantification
-
Prepare a Stock Solution of AMS: Dissolve 5´-O-Sulfamoyladenosine (AMS) in DMSO to a concentration of 5 mg/mL.[2]
-
Prepare a Working Solution: Dilute the AMS stock solution 100-fold with PBS to a concentration of 50 μg/mL.[2]
-
Generate a Calibration Curve: Perform serial two-fold dilutions of the 50 μg/mL AMS working solution with PBS to generate a series of calibration standards.[2]
-
Prepare Samples: Prepare your this compound samples in a similar buffer.
-
LC-MS/MS Analysis: Analyze the calibration standards and samples using a suitable LC-MS/MS method with an internal standard (e.g., Guanosine).[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Inhibition of the MbtA enzyme by this compound in the mycobactin biosynthesis pathway.
Caption: Troubleshooting logic for addressing this compound product instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure of MbtI from Mycobacterium tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore Mycobactin, Reveals It To Be a Salicylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
purification protocol to remove toxic 5´-O-sulfamoyladenosine (AMS) impurity from Salicyl-AMS
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of Salicyl-AMS and the removal of the toxic 5´-O-sulfamoyladenosine (AMS) impurity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of AMS impurity detected in the final product. | Incomplete removal during silica flash chromatography. | - Ensure the crude product is dry-loaded onto the silica gel column by adsorbing it onto Celite. - Use the specified solvent system for flash chromatography: 4:1 ethyl acetate/methanol with 1% triethylamine.[1] - Monitor fractions carefully by TLC or LC-MS to ensure proper separation. |
| Decomposition of this compound back to AMS. | - Avoid prolonged exposure to harsh acidic or basic conditions. - Store this compound solutions, especially the sodium salt, freshly prepared before use.[1] | |
| Low yield of this compound triethylammonium salt after chromatography. | Incomplete conversion of the free acid to the triethylammonium salt. | - Use freshly distilled triethylamine.[1] - Add triethylamine dropwise at a controlled temperature of –20 °C to prevent side reactions.[1] - Ensure a sufficient excess of triethylamine (e.g., 15 equivalents) is used.[1] |
| Loss of product during chromatography. | - Pre-treat the silica gel with the mobile phase containing triethylamine to prevent streaking and improve recovery. | |
| Precipitation of this compound during the triethylammonium salt formation. | Low temperature causing insolubility. | - Maintain the reaction temperature at or above –20 °C, as this compound may precipitate at temperatures below –25 °C.[1] - Ensure complete dissolution in methanol, using sonication if necessary, before cooling.[1] |
| Inconsistent results in AMS quantification by LC-MS/MS. | Sample degradation or improper sample preparation. | - Prepare the this compound sodium salt solution fresh before each analysis.[1] - Use a suitable internal standard, such as guanosine, for accurate quantification.[1] - Ensure complete dissolution of samples and standards, using DMSO and PBS as described in the protocol.[1] |
| Matrix effects in the LC-MS/MS analysis. | - Prepare a calibration curve of AMS in the presence of the this compound matrix to account for any matrix effects.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing the toxic AMS impurity from this compound?
A1: The most effective method is a two-step salt formation and purification process.[1] This involves converting the this compound free acid to its triethylammonium salt, followed by purification using silica flash chromatography.[1] This chromatographic step is crucial for removing both the AMS impurity and a cycloadenosine byproduct.[1] The purified triethylammonium salt is then converted to the desired sodium salt.[1]
Q2: Why is it necessary to convert this compound to a triethylammonium salt before purification?
A2: Direct conversion of the this compound free acid to the sodium salt can be problematic and may not effectively remove impurities.[1] The formation of the triethylammonium salt facilitates purification by silica flash chromatography, leading to a highly purified intermediate that is free of the toxic AMS impurity.[1] This process has been shown to reduce AMS levels to below the lower limit of detection (<0.0006 mol%).[1]
Q3: What analytical method is recommended for quantifying the AMS impurity?
A3: A sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is recommended for the quantification of AMS.[1] This method utilizes a reverse-phase C18 column and electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for high selectivity and accuracy.[1]
Q4: Can other purification methods be used?
A4: While the described two-step salt formation and chromatographic method is optimized for this specific separation, other techniques used for purifying similar compounds, such as recrystallization or alternative chromatographic methods, could potentially be adapted. However, the published protocol is validated to effectively remove the structurally similar and toxic AMS impurity to a level suitable for preclinical evaluation.[1]
Experimental Protocols
Protocol 1: Purification of this compound via Triethylammonium Salt Formation and Chromatography
This protocol describes the conversion of this compound free acid to its triethylammonium salt and subsequent purification.
Materials:
-
This compound (free acid)
-
Methanol
-
Triethylamine (freshly distilled)
-
Celite
-
Silica gel
-
Ethyl acetate
-
0.2 μM syringe filter
Procedure:
-
Dissolve this compound (free acid) (e.g., 2.5 g) in methanol (e.g., 200 mL).
-
Sonicate the mixture for 5-10 minutes to ensure complete dissolution.[1]
-
Filter the solution through a 0.2 μM syringe filter into a round bottom flask.[1]
-
Cool the solution to –20 °C with stirring.
-
Add triethylamine (15 equivalents) dropwise to the cooled solution.[1]
-
Stir the solution at –20 °C for 30 minutes.[1]
-
Concentrate the reaction mixture by rotary evaporation.
-
Prepare the crude product for chromatography by dissolving it in methanol, adding Celite (e.g., 10 g), and concentrating to dryness.
-
Purify the residue by silica flash chromatography using a mobile phase of 4:1 ethyl acetate/methanol + 1% triethylamine.[1]
-
Combine the fractions containing the pure this compound triethylammonium salt and concentrate by rotary evaporation to yield a white solid.
Protocol 2: Quantification of AMS Impurity by LC-MS/MS
This protocol outlines the analytical procedure for detecting and quantifying AMS in a this compound sample.
Instrumentation and Conditions:
-
LC-MS/MS System: Agilent 6410 Triple Quadrupole LC-MS/MS with ESI source.[1]
-
Column: Agilent Zorbax Eclipse XBD-C18 (50 x 4.6 mm, 5 μm).[1]
-
Mobile Phase: Isocratic 10% acetonitrile in 0.1% aqueous formic acid.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[1]
Procedure:
-
Prepare a this compound test solution: Dissolve this compound sodium salt (2 mg) in 0.4 mL of 9:1 phosphate-buffered saline (PBS)/dimethylsulfoxide (DMSO) to a concentration of 5 mg/mL.[1] This solution should be freshly prepared.[1]
-
Prepare an internal standard solution: Dissolve guanosine (2.5 mg) in 0.5 mL of DMSO to create a 5 mg/mL stock solution. Dilute this stock solution 1,000-fold with PBS to a working concentration of 5 µg/mL.[1]
-
Prepare an AMS stock solution: Dissolve 5´-O-Sulfamoyladenosine (AMS) (2 mg) in 0.4 mL of DMSO to a concentration of 5 mg/mL.[1]
-
Prepare AMS working and calibration curve solutions: Dilute the AMS stock solution 100-fold with PBS to a working concentration of 50 µg/mL.[1] From this, prepare a series of calibration standards.[1]
-
Sample analysis: Mix the this compound test solution or AMS calibration standards with the internal standard solution. Inject the mixture into the LC-MS/MS system.
-
Quantification: Quantify the amount of AMS in the this compound sample by comparing the peak area ratio of AMS to the internal standard against the calibration curve.
Data Summary
| Parameter | This compound (Free Acid) | Purified this compound (Sodium Salt) | Reference |
| AMS Impurity Level | 0.31 mol% | <0.0006 mol% (Below Limit of Detection) | [1] |
| Yield (Triethylammonium Salt) | N/A | 85.8% | [1] |
| Overall Yield (Sodium Salt from Adenosine 2´,3´-acetonide) | N/A | 11.6% | [1] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for AMS impurity.
References
Technical Support Center: Enhancing the Oral Bioavailability of Salicyl-AMS
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the oral bioavailability of Salicyl-AMS for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (5'-O-[N-(Salicyl)sulfamoyl]adenosine) is a potent inhibitor of salicylate adenylation enzymes, such as MbtA in Mycobacterium tuberculosis, which are crucial for siderophore biosynthesis.[1][2] This mechanism makes it a promising lead compound for novel antibacterial agents.[1][2] However, like many nucleoside analogs, this compound faces challenges with oral administration, primarily due to poor aqueous solubility and potentially rapid metabolism, leading to low and variable absorption from the gastrointestinal tract.[3] Studies in mice have shown that while this compound is bioavailable after oral administration, the plasma and lung concentrations are significantly lower compared to intraperitoneal injection, indicating marginal oral bioavailability.[4]
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A2: The primary factors likely include:
-
Poor Aqueous Solubility: this compound is reported to be highly soluble in DMSO (≥ 90.5 mg/mL) but has limited solubility in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal tract.[5][6]
-
Limited Permeability: The molecular properties of this compound may restrict its ability to efficiently cross the intestinal epithelium.
-
Rapid Clearance: Pharmacokinetic studies in mice have indicated that this compound exhibits rapid clearance, with a short half-life in the lungs.[4]
-
First-Pass Metabolism: Although not explicitly detailed in the provided results, drugs administered orally are subject to metabolism in the gut wall and liver before reaching systemic circulation, which can reduce bioavailability.
Q3: Are there any simple initial steps to improve the formulation of this compound for oral gavage?
A3: Yes, a common starting point is to use a co-solvent system. A simple formulation can be prepared by first dissolving this compound in a minimal amount of a biocompatible organic solvent like DMSO and then diluting it with a vehicle suitable for animal studies. For instance, a stock solution in DMSO can be diluted with saline, polyethylene glycol (PEG), or corn oil.[5] It is crucial to ensure the final concentration of the organic solvent is low (typically <10%) to minimize potential toxicity in the animal model.
Troubleshooting Guide
Issue 1: Low and inconsistent plasma concentrations of this compound after oral administration.
Possible Cause: Poor solubility and/or precipitation of the compound in the gastrointestinal tract.
Solutions:
-
Co-solvent Systems: Utilize a mixture of solvents to maintain this compound in solution. A common approach involves dissolving the compound in DMSO and then diluting it with other vehicles like PEG300 and Tween-80 in saline.[5]
-
Cyclodextrin Complexation: Employ cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), to form inclusion complexes. These complexes can enhance the aqueous solubility of the drug.[5]
-
Lipid-Based Formulations: Formulating this compound in a lipid vehicle like corn oil can improve absorption through the lymphatic system, potentially bypassing first-pass metabolism.[5]
-
Salt Formation: Synthesizing a salt form of this compound, such as the sodium salt, can significantly improve its aqueous solubility and dissolution rate.[7][8]
Issue 2: Observed toxicity in animal models at higher doses.
Possible Cause: Off-target effects of this compound or toxicity of the formulation vehicle.
Solutions:
-
Vehicle Toxicity Assessment: Conduct a preliminary study with the vehicle alone to rule out any adverse effects. High concentrations of solvents like DMSO can be toxic.
-
Dose-Response Evaluation: Perform a dose-escalation study to identify the maximum tolerated dose (MTD). In vivo toxicity has been observed at doses ≥16.7 mg/kg in mice.[1]
-
Alternative Formulations: Test different formulation strategies that may allow for a lower effective dose by improving bioavailability. For example, a nano-suspension or solid dispersion could enhance absorption and reduce the required dose.
Data Presentation
Table 1: Example Formulations for In Vivo Oral Administration of this compound
| Formulation Type | Components | Example Protocol | Final Concentration (Example) |
| Co-solvent System | DMSO, PEG300, Tween-80, Saline | Dissolve this compound in DMSO, add PEG300, then Tween-80, and finally dilute with saline. | ≥ 1.67 mg/mL |
| Cyclodextrin Complex | DMSO, SBE-β-CD, Saline | Dissolve this compound in DMSO and then add to a 20% SBE-β-CD solution in saline. | ≥ 1.67 mg/mL |
| Lipid Suspension | DMSO, Corn Oil | Dissolve this compound in DMSO and then mix with corn oil. | ≥ 1.67 mg/mL |
Data synthesized from MedchemExpress product information.[5]
Table 2: Reported Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Intraperitoneal | 50 | 10,500 ± 2,210 | 4,280 ± 970 | N/A |
| Oral Gavage | 50 | 126 ± 40 | 250 ± 100 | 5.8 |
| Oral Gavage | 200 | 220 ± 90 | 560 ± 260 | 3.3 |
Data from Lun S, et al. Antimicrob Agents Chemother. 2013.[4]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
Dissolve this compound in a volume of DMSO to create a concentrated stock solution (e.g., 16.7 mg/mL).[5]
-
In a separate tube, for a 1 mL final volume, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL and vortex thoroughly. The resulting solution should be clear.[5]
Protocol 2: Preparation of a Cyclodextrin Formulation
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 16.7 mg/mL).[5]
-
For a 1 mL final volume, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.[5]
Protocol 3: General Workflow for an Oral Bioavailability Study
-
Animal Acclimatization: Acclimate animals (e.g., mice) for at least one week before the experiment.
-
Dosing:
-
Intravenous (IV) Group: Administer a known dose of this compound (in a suitable IV formulation) to a cohort of animals to determine the AUC for 100% bioavailability.
-
Oral (PO) Group: Administer the formulated this compound via oral gavage to a second cohort of animals.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Plasma Preparation: Process blood samples to separate plasma.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC for both IV and PO groups.
-
Bioavailability Calculation: Determine the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Factors influencing the oral bioavailability of a drug.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for oral bioavailability assessment.
References
- 1. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of Salicyl-AMS dosage for significant M. tuberculosis growth inhibition in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Salicyl-AMS to inhibit M. tuberculosis growth in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound against M. tuberculosis?
This compound is an inhibitor of mycobactin biosynthesis, which is essential for iron acquisition in M. tuberculosis, a process crucial for its growth and virulence.[1][2] It specifically targets the MbtA enzyme, which is responsible for the first step in mycobactin biosynthesis.[2][3][4] MbtA adenylates salicylic acid to form a salicyl-AMP intermediate.[2][3] this compound acts as a mimic of this intermediate, effectively blocking the pathway.[3][4] As MbtA has no human homologues, it is an attractive target for developing novel tuberculosis drugs.[3]
Q2: What is the recommended in vivo dosage of this compound for inhibiting M. tuberculosis growth?
In vivo studies in a murine model of tuberculosis have demonstrated that monotherapy with this compound at dosages of 5.6 mg/kg and 16.7 mg/kg significantly reduces M. tuberculosis growth in the lungs.[1][2][3][5] Intraperitoneal (i.p.) injection is the preferred route of administration as it yields much better pharmacokinetic parameters compared to oral administration.[1][2][4][5]
Q3: What level of efficacy can be expected with this compound treatment?
In a mouse model, treatment with this compound resulted in a significant reduction in the bacterial load in the lungs. After two weeks of treatment, a 0.87-log10 and a 1.10-log10 lower CFU burden were observed in mice treated with 5.6 mg/kg and 16.7 mg/kg of this compound, respectively, compared to untreated controls.[2]
Q4: Are there any known toxicity concerns with this compound?
Yes, in vivo toxicity has been observed at doses of 16.7 mg/kg or higher, which may preclude further dose escalation to improve efficacy.[3] This toxicity is likely due to off-target effects or metabolites of the drug, as MbtA has no mammalian homologues.[2] Further medicinal chemistry efforts may be needed to address this toxicity.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of significant in vivo efficacy | Suboptimal drug delivery: Oral administration of this compound has poor bioavailability.[2][4] | Use intraperitoneal (i.p.) injection: This route has been shown to provide much better pharmacokinetic outcomes.[1][2][4][5] |
| Insufficient dosage: The effective dose might not have been reached. | Ensure appropriate dosage: Studies have shown efficacy at 5.6 mg/kg and 16.7 mg/kg.[1][2][3][5] | |
| Rapid clearance: this compound has a short half-life in the lungs.[2][6] | Consider dosing frequency: While not explicitly detailed in the provided literature, a more frequent dosing schedule might be necessary to maintain therapeutic concentrations. | |
| Observed toxicity in animal models | Dosage is too high: Toxicity has been reported at doses ≥16.7 mg/kg.[3] | Dose reduction: Consider using the lower effective dose of 5.6 mg/kg, which also showed significant efficacy.[2] |
| Off-target effects: The toxicity is likely not related to the inhibition of the intended target, MbtA.[2] | Monitor for adverse effects: Closely observe animals for any signs of toxicity. Further lead optimization of this compound may be required to mitigate these effects.[2] | |
| Difficulty in reproducing in vitro to in vivo results | In vitro conditions do not fully mimic the in vivo environment: this compound is most potent under iron-limiting conditions.[2][3] | Confirm iron-limited conditions in vitro: Ensure that the in vitro assays are conducted in iron-depleted media to accurately reflect the mechanism of action.[4] |
Data Presentation
Table 1: In Vivo Efficacy of this compound against M. tuberculosis in Mice
| Dosage (mg/kg) | Administration Route | Treatment Duration | Change in Lung CFU (log10) vs. Control | Statistical Significance |
| 5.6 | Intraperitoneal | 2 weeks | -0.87 | P < 0.01 |
| 16.7 | Intraperitoneal | 2 weeks | -1.10 | P < 0.01 |
Data extracted from Lun et al., 2013.[2]
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound in a Murine Model
-
Animal Model: BALB/c mice are a commonly used strain for tuberculosis research.[1]
-
Infection: Infect mice via aerosol exposure with a low dose of M. tuberculosis H37Rv.
-
Treatment Initiation: Begin treatment with this compound at a predetermined time point post-infection (e.g., 24 hours).
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for intraperitoneal injection.
-
Administer this compound daily at the desired dosages (e.g., 5.6 mg/kg and 16.7 mg/kg).
-
Include a control group receiving the vehicle only.
-
-
Efficacy Evaluation:
-
At specified time points (e.g., 2 and 4 weeks post-treatment initiation), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and homogenize them in sterile saline.
-
Plate serial dilutions of the lung homogenates on appropriate mycobacterial growth agar (e.g., Middlebrook 7H11).
-
Incubate plates at 37°C for 3-4 weeks.
-
Enumerate the colony-forming units (CFU) to determine the bacterial load in the lungs.
-
-
Data Analysis:
-
Convert CFU counts to log10 values.
-
Compare the mean log10 CFU of the treated groups to the control group using appropriate statistical tests (e.g., one-way ANOVA with Tukey's multiple-comparison test).[2]
-
Mandatory Visualizations
References
- 1. Pharmacokinetic and in vivo efficacy studies of the mycobactin biosynthesis inhibitor this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. journals.asm.org [journals.asm.org]
Validation & Comparative
Validating the Inhibitory Mechanism of Salicyl-AMS on MbtA: A Comparative Guide
Introduction
The rise of drug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a formidable challenge to global health, necessitating the development of novel therapeutics with new mechanisms of action.[1] One promising strategy is to target virulence pathways that are essential for the pathogen's survival within the host. The biosynthesis of mycobactins, a class of siderophores, is critical for Mtb to acquire iron, an essential nutrient, from the host environment.[2] MbtA, a salicyl-AMP ligase, catalyzes the initial, committed step in this pathway, making it an attractive target for therapeutic intervention.[1][3] Salicyl-AMS (5'-O-[N-(salicyl)sulfamoyl]adenosine) is a first-in-class, potent inhibitor of MbtA, designed to block this crucial siderophore production line.[4][5][6] This guide provides a detailed validation of its inhibitory mechanism, compares it with alternative inhibitors, and presents the experimental data and protocols that underpin these findings.
The MbtA-Catalyzed Pathway and Mechanism of this compound
MbtA initiates mycobactin biosynthesis through a two-step process. First, it catalyzes the ATP-dependent adenylation of salicylic acid to form a salicyl-AMP intermediate that remains non-covalently bound to the active site.[3][4] In the second half-reaction, MbtA facilitates the transfer of the salicyl group to the aryl carrier protein domain of the adjacent enzyme, MbtB.[1][3]
This compound functions as a potent bisubstrate inhibitor, effectively mimicking the tightly-bound salicyl-AMP reaction intermediate.[7][8] It is designed with a stable acylsulfamate group that replaces the labile acylphosphate moiety of the natural intermediate, leading to tight-binding, reversible, and competitive inhibition with respect to both salicylic acid and ATP.[4][7]
Caption: MbtA pathway and this compound inhibition mechanism.
Experimental Validation of this compound Inhibition
The efficacy of this compound as an MbtA inhibitor has been validated through extensive biochemical and cell-based assays. It is a potent, selective, and tight-binding inhibitor (TBI) of MbtA from M. tuberculosis.[4] Kinetic studies have demonstrated its ability to inhibit the enzyme at nanomolar concentrations.[2][9] Furthermore, its antimycobacterial activity is significantly more potent under iron-limiting conditions, which is consistent with its mechanism of action targeting siderophore biosynthesis.[4][6]
Data Presentation: Performance of this compound
| Parameter | Value | Target/System | Reference |
| Biochemical Potency | |||
| Kiapp | Subnanomolar to low nanomolar | Recombinant MbtAtb | [7] |
| Inhibition Type | Reversible, Competitive (vs. ATP & Salicylate) | Recombinant MbtAtb | [7] |
| Binding | Tight-Binding Inhibitor (TBI) | Recombinant MbtAtb | [4] |
| Cell-Based Activity | |||
| MIC99 (Fe-limiting) | 0.098 µM (4-fluoro analogue) | Whole-cell M. tuberculosis | [10] |
| In Vivo Efficacy | |||
| Effect | Significant reduction of Mtb growth in mouse lung | Mouse model of tuberculosis | [4] |
Experimental Protocols
A robust workflow is employed to validate potential MbtA inhibitors, starting from protein production to biochemical and whole-cell assays.
Caption: Standard experimental workflow for MbtA inhibitor validation.
1. Recombinant MbtAtb Expression and Purification: The mbtA gene (Rv2384) is cloned into an expression vector for overexpression in E. coli.[4] Cultures are grown to a suitable density and induced to produce the recombinant MbtAtb protein, often with an affinity tag (e.g., His-tag). The bacterial cells are then lysed, and the protein is purified from the soluble fraction using affinity chromatography, followed by further purification steps if necessary to achieve high purity for biochemical studies.[4]
2. Continuous Spectrophotometric Assay for MbtA Activity: This assay continuously measures MbtA activity and its inhibition. It is an MbtAtb-optimized, continuous, spectrophotometric assay used to determine kinetic parameters.[4][5] The reaction progress is monitored by measuring the change in absorbance of a reporter molecule linked to the reaction. For tight-binding inhibitors like this compound, concentration-response plots are fitted to the Morrison equation to determine the apparent inhibition constant (Kiapp).[7]
3. Whole-Cell Antimycobacterial Activity Assay: The antimycobacterial properties of inhibitors are evaluated against Mtb or a surrogate species like Mycobacterium smegmatis.[4] A genetically engineered strain of M. smegmatis can be used to ensure MbtAtb-dependent susceptibility, bypassing complexities associated with using slow-growing, pathogenic Mtb for initial screening.[4][5] Minimum Inhibitory Concentrations (MIC) are determined by exposing the bacteria to serial dilutions of the inhibitor, typically under both iron-replete and iron-deficient conditions to confirm the iron-dependent mechanism of action.[6]
Comparative Analysis with Alternative MbtA Inhibitors
While this compound is a well-validated lead compound, the search for MbtA inhibitors with improved pharmacological properties is ongoing.[2][3] Research has expanded to include other chemical scaffolds discovered through various methods, including rational design, whole-cell screening, and in silico drug repurposing.[1][11]
| Inhibitor Class | Discovery Method | Mechanism/Target Interaction | Key Features | Reference |
| This compound & Analogues | Rational Design | Bisubstrate analogue of Salicyl-AMP intermediate; tight-binding. | Potent (sub-nM Kiapp); validated in vivo; serves as a benchmark compound. | [4][7] |
| 5-hydroxy-indol-3-ethylamino- (2-nitro-4-trifluoromethyl)benzene | Whole-cell screening & Target-based approach | Presumed MbtA inhibitor. | Identified from whole-cell activity, mechanism requires further validation. | [11] |
| 3-(2-hydroxyphenyl)- 5-(aryl)-pyrazolines | Rational Design | Derived from the mycobactin structure. | Designed based on the natural product scaffold. | [11] |
| Repurposed FDA-Approved Drugs | In Silico Screening | Predicted to bind to MbtA active site. | Includes antiviral and anticancer drugs; offers a rapid path to validation as safety profiles are known. | [3][12] |
Conclusion
This compound is a potent and selective inhibitor of MbtA, validated through comprehensive biochemical, cellular, and in vivo studies.[4] Its mechanism as a stable mimic of the salicyl-AMP intermediate is well-established, providing a clear rationale for its iron-dependent antimycobacterial activity.[7][8] While it represents a successful proof-of-concept for targeting siderophore biosynthesis, challenges such as rapid clearance and low oral bioavailability have been noted, prompting the development of second-generation analogues with improved pharmacological profiles.[2] The comparative analysis shows that while other MbtA inhibitors are being explored, this compound remains the benchmark against which new candidates are measured. The continued focus on MbtA and its inhibitors underscores the potential of this pathway to yield novel and effective drugs against tuberculosis.
References
- 1. preprints.org [preprints.org]
- 2. Development of Pharmacologically Optimized Inhibitors of M. Tuberculosis MBTA as Novel Antibiotics - ProQuest [proquest.com]
- 3. In Silico Drug Repurposing Studies for the Discovery of Novel Salicyl-AMP Ligase (MbtA)Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Siderophore Biosynthesis by 2-Triazole Substituted Analogues of 5’-O-[N-(Salicyl)sulfamoyl]adenosine: Antibacterial Nucleosides Effective Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational inhibitor design for Pseudomonas aeruginosa salicylate adenylation enzyme PchD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5'-O-[(N-acyl)sulfamoyl]adenosines as antitubercular agents that inhibit MbtA: an adenylation enzyme required for siderophore biosynthesis of the mycobactins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Silico Drug Repurposing Studies for the Discovery of Novel Salicyl-AMP Ligase (MbtA)Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Salicyl-AMS and Other MbtA Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Salicyl-AMS with other inhibitors of MbtA (Salicyl-AMP ligase), a key enzyme in the mycobactin biosynthesis pathway of Mycobacterium tuberculosis. This document outlines quantitative comparisons, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to MbtA Inhibition
Iron acquisition is a critical process for the survival and virulence of Mycobacterium tuberculosis within its host. The bacterium employs siderophores, primarily mycobactins, to scavenge for iron. The biosynthesis of mycobactins is initiated by the enzyme MbtA, which catalyzes the conversion of salicylic acid to salicyl-AMP. Inhibition of MbtA presents a promising strategy for the development of novel anti-tuberculosis therapeutics. This compound (5'-O-[N-(salicyl)sulfamoyl]adenosine) is a potent, well-characterized inhibitor of MbtA. This guide provides a comparative overview of this compound and other classes of MbtA inhibitors.
Quantitative Comparison of MbtA Inhibitors
While this compound and its analogues are the most extensively studied MbtA inhibitors with substantial experimental data, research into other inhibitor classes, such as non-nucleoside inhibitors, is emerging. The following table summarizes the available quantitative data for this compound and its analogues. Data for non-nucleoside inhibitors from in silico studies are presented to highlight potential future candidates for experimental validation.
| Inhibitor Class | Compound | Ki (nM) | IC50 (µM) | Whole-Cell Activity (MIC, µM) | Reference |
| Nucleoside Analogue | This compound | 0.9 | - | 0.39 (iron-deficient) | [1] |
| 2-phenylamino-Sal-AMS | 0.94 | - | - | [2] | |
| Non-Nucleoside (in silico) | GV08 (Pyrazoline-based) | 352.58 (predicted) | - | - | [3] |
| Non-Nucleoside (in silico) | GV09 (Pyrazoline-based) | 499.91 (predicted) | - | - | [3] |
| Non-Nucleoside (in silico) | GV03 (Pyrazoline-based) | 508.51 (predicted) | - | - | [3] |
| Non-Nucleoside (in silico) | GV07 (Pyrazoline-based) | 553.44 (predicted) | - | - | [3] |
Note: The inhibition constants (Ki) for pyrazoline-based compounds are predicted values from molecular docking studies and have not yet been experimentally validated.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the MbtA signaling pathway and a general workflow for screening MbtA inhibitors.
Caption: MbtA in the Mycobactin Biosynthesis Pathway.
Caption: Workflow for MbtA Inhibitor Screening.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the evaluation and comparison of MbtA inhibitors.
Continuous Spectrophotometric Assay for MbtA Activity
This assay continuously monitors the MbtA-catalyzed formation of AMP, which is coupled to the oxidation of NADH. The decrease in absorbance at 340 nm is proportional to the MbtA activity.[4]
Reagents:
-
Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 250 mM NaCl
-
Recombinant MbtA enzyme
-
Substrates: Salicylic acid, ATP
-
Coupling Enzymes: Myokinase, Pyruvate kinase, Lactate dehydrogenase
-
Other Reagents: Phosphoenolpyruvate, NADH
-
Inhibitor Stock Solution: Dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, phosphoenolpyruvate, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Add the MbtA enzyme to the reaction mixture and incubate for a few minutes at a constant temperature (e.g., 25°C) to establish a baseline.
-
To measure inhibitor activity, pre-incubate the enzyme with the inhibitor for a defined period before initiating the reaction.
-
Initiate the reaction by adding the substrates, salicylic acid and ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values can be determined by measuring the activity over a range of inhibitor concentrations.
Determination of Inhibition Constant (Ki)
For tight-binding inhibitors like this compound, the Morrison equation is used to determine the intrinsic inhibition constant (Ki).[1]
Procedure:
-
Perform the continuous spectrophotometric assay as described above with varying concentrations of the inhibitor.
-
Keep the concentrations of the substrates (salicylic acid and ATP) constant and at saturating levels.
-
Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to calculate the apparent Ki (Kiapp).
-
The intrinsic Ki can be determined by measuring Kiapp at different substrate concentrations and extrapolating to zero substrate concentration.
Conclusion
This compound remains the benchmark for MbtA inhibition, with extensive biochemical and in vivo characterization. The exploration of non-nucleoside inhibitors, such as pyrazoline-based compounds, is a promising area of research, although it is still in the early stages and requires experimental validation of in silico findings. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and evaluation of novel MbtA inhibitors, which hold the potential to become next-generation therapeutics for tuberculosis.
References
- 1. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Selective Activity-Based Probe for Adenylating Enzymes: Profiling MbtA Involved in Siderophore Biosynthesis from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Post-translational Acetylation of MbtA Modulates Mycobacterial Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of Salicyl-AMS Analogues as MbtA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Salicyl-AMS analogues, focusing on their structure-activity relationships (SAR) as inhibitors of the enzyme MbtA (Salicyl-AMP ligase) from Mycobacterium tuberculosis. This compound is a potent inhibitor of mycobactin biosynthesis, an essential pathway for iron acquisition in mycobacteria, making it a promising lead compound for the development of novel anti-tuberculosis drugs.[1][2] This guide summarizes key quantitative data, details experimental protocols, and visualizes the relevant biological pathway to aid in the rational design of next-generation this compound-based therapeutics.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and several of its analogues against MbtA, as well as their whole-cell antimycobacterial activity. The data highlights the impact of structural modifications on the salicylate ring, the adenosine moiety, and the sulfamoyl linker.
| Compound Name/Modification | Structure | MbtA IC50 (nM)[1] | MbtA Ki app (nM)[1] | M. smegmatis MIC (µM)[1] | M. tuberculosis MIC (µM)[2] |
| This compound (Parent) | 5'-O-[N-(salicyl)sulfamoyl]adenosine | 130 ± 10 | 27 ± 1 | 0.78 | 0.39 |
| Salicyl-2'-dAMS | 2'-deoxy | 140 ± 10 | 38 ± 2 | 0.78 | - |
| Salicyl-2-Ph-AMS | 2-phenyl (adenine) | 120 ± 10 | 33 ± 1 | 0.39 | - |
| Salicyl-2-NHPh-AMS | 2-anilino (adenine) | 130 ± 10 | 32 ± 1 | 0.39 | - |
| Salicyl-AMSN | 5'-aza | 150 ± 10 | 45 ± 2 | 1.56 | - |
| Salicyl-AMSNMe | 5'-N-methyl-aza | 140 ± 10 | 41 ± 2 | 0.78 | - |
| Salicyl-6-N-Me-AMS | N6-methyl (adenine) | 160 ± 10 | 47 ± 2 | 0.78 | - |
| Salicyl-6-N-c-Pr-AMS | N6-cyclopropyl (adenine) | 160 ± 10 | 50 ± 2 | 0.78 | - |
| Salicyl-6-MeO-AMSN | 6-methoxy (purine), 5'-aza | 1100 ± 100 | 295 ± 14 | >50 | - |
| 4-Cyano-salicyl-AMS | 4-cyano (salicylate) | - | - | - | - |
| 4-Fluoro-salicyl-AMS | 4-fluoro (salicylate) | - | - | - | 0.098[2] |
Structure-Activity Relationship Insights
-
Salicylate Moiety: The 2'-hydroxyl group on the salicylate ring is crucial for potent inhibitory activity.[2] Modifications at the 4-position of the salicylate ring are generally well-tolerated, with electron-withdrawing groups like fluoro leading to a significant increase in whole-cell activity against M. tuberculosis.[2]
-
Adenosine Moiety:
-
The 2'-hydroxyl group of the ribose is not essential for MbtA inhibition, as demonstrated by the similar activity of Salicyl-2'-dAMS.[1]
-
Modifications at the C2 and N6 positions of the adenine ring are tolerated, with phenyl and anilino substitutions at C2 maintaining potent inhibition.[1]
-
Replacement of the 6-amino group with a methoxy group, combined with a 5'-aza modification, drastically reduces activity.[1]
-
-
Sulfamoyl Linker: The 5'-oxygen can be replaced with a nitrogen atom (5'-aza) with only a modest loss of activity.[1]
Experimental Protocols
MbtA Inhibition Assay (Coupled Spectrophotometric Assay)
This assay continuously monitors the MbtA-catalyzed formation of pyrophosphate (PPi) through a series of coupled enzymatic reactions.
Materials:
-
Recombinant MbtA enzyme
-
This compound analogues
-
ATP
-
Salicylic acid
-
HEPES buffer
-
MgCl₂
-
Pyrophosphatase, inorganic
-
Purine nucleoside phosphorylase (PNP)
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, MESG, PNP, and inorganic pyrophosphatase.
-
Add the this compound analogue at various concentrations to the wells of a 96-well plate.
-
Add ATP and salicylic acid to the wells.
-
Initiate the reaction by adding the MbtA enzyme.
-
Immediately monitor the increase in absorbance at 360 nm, which corresponds to the PNP-catalyzed phosphorolysis of MESG, driven by the production of PPi.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
-
Determine the apparent inhibition constant (Ki app) using the Morrison equation for tight-binding inhibitors.[1]
Antimycobacterial Whole-Cell Activity Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of the this compound analogues against mycobacterial strains.
Materials:
-
Mycobacterium smegmatis or Mycobacterium tuberculosis strains
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and glycerol
-
This compound analogues
-
96-well microplates
-
Resazurin sodium salt solution
Procedure:
-
Prepare serial dilutions of the this compound analogues in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the mycobacterial strain.
-
Incubate the plates at 37°C for the appropriate duration (e.g., 48 hours for M. smegmatis, 7 days for M. tuberculosis).
-
Add resazurin solution to each well and incubate for an additional 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents the color change of resazurin from blue (inactive) to pink (active cell metabolism).
Visualizations
Mycobactin Biosynthesis Pathway and MbtA Inhibition
Caption: Inhibition of the mycobactin biosynthesis pathway by this compound analogues targeting MbtA.
Experimental Workflow for MbtA Inhibition Assay
Caption: Step-by-step workflow for determining the inhibitory activity of this compound analogues against MbtA.
References
Salicyl-AMS as a Pharmacological Tool to Study Siderophore Biosynthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Salicyl-AMS with other pharmacological tools used to study and inhibit siderophore biosynthesis. This document summarizes key performance data, details experimental protocols, and presents visual diagrams to elucidate pathways and workflows.
Introduction to Siderophore Biosynthesis and Its Inhibition
Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms, such as bacteria and fungi, to acquire iron from their environment. In pathogenic microbes, siderophore production is often crucial for virulence, making their biosynthetic pathways attractive targets for the development of novel antimicrobial agents.[1] One of the most advanced inhibitors developed to date is this compound (5′-O-[N-(salicyl)sulfamoyl]adenosine), a rationally designed, mechanism-based inhibitor of salicylate adenylation enzymes.[2][3] These enzymes catalyze the first committed step in the biosynthesis of salicylate-capped siderophores like mycobactin in Mycobacterium tuberculosis and yersiniabactin in Yersinia pestis.[1][2]
Mechanism of Action of this compound
This compound is a potent, tight-binding inhibitor that mimics the salicyl-AMP reaction intermediate formed during the adenylation of salicylate by enzymes such as MbtA in M. tuberculosis and YbtE in Y. pestis.[2][4] By binding to the active site of these enzymes, this compound blocks the downstream steps of siderophore biosynthesis, ultimately leading to iron starvation and growth inhibition of the bacteria under iron-limiting conditions.[5][6]
Caption: Mechanism of this compound inhibition of siderophore biosynthesis.
Comparison of this compound with Alternative Inhibitors
While this compound is a well-characterized and potent inhibitor, other pharmacological tools have been developed to target different steps and pathways in siderophore biosynthesis. These include inhibitors of dihydroxybenzoate (DHB)-adenylating enzymes and inhibitors of nonribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetases.
| Inhibitor Class | Target Enzyme(s) | Example Compound(s) | Organism(s) | In Vitro Potency (IC50/Ki) | Cellular Potency (MIC/EC50) | Reference(s) |
| Salicylate Adenylation Inhibitors | MbtA, YbtE, PchD | This compound | M. tuberculosis, Y. pestis, P. aeruginosa | Ki = 0.35-1.08 nM | IC50 = 51.2 µM (Y. pestis) | [5][7] |
| Dihydroxybenzoate Adenylation Inhibitors | EntE, DhbE | DHB-AMS | E. coli, B. subtilis | Ki = 85 nM (DhbE) | Not reported | [8] |
| NRPS-Independent Siderophore (NIS) Synthetase Inhibitors | SbnE, AsbA | Baulamycins A and B | S. aureus, B. anthracis | IC50 = 4.8 µM (BmcA vs SbnE) | Not reported for siderophore inhibition | [5] |
| NRPS-Independent Siderophore (NIS) Synthetase Inhibitors | SbnA | 2-phenylmaleic acid | S. aureus | Ki = 16 µM | 2 mM (methyl ester) | [9][10] |
Experimental Protocols
Chrome Azurol S (CAS) Agar Assay for Siderophore Detection
This assay is a universal method for detecting the production of siderophores by microorganisms. Siderophores produced by the test organism will chelate iron from the CAS-iron complex, resulting in a color change from blue to orange/yellow around the microbial growth.
Materials:
-
CAS (Chrome Azurol S)
-
HDTMA (Hexadecyltrimethylammonium bromide)
-
FeCl₃·6H₂O
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))
-
Minimal Media 9 (MM9) salt solution
-
Glucose
-
Casamino acids
-
Bacto agar
Procedure:
-
Prepare Blue Dye Solution:
-
Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Slowly mix Solution 2 with Solution 1, then add Solution 3 with stirring. The solution will turn dark blue. Autoclave and store in a dark bottle.
-
-
Prepare CAS Agar:
-
To 750 mL of deionized water, add 100 mL of 10x MM9 salts, 30.24 g of PIPES buffer, and 15 g of Bacto agar.
-
Adjust the pH to 6.8 with 5M NaOH.
-
Autoclave the mixture and cool to 50°C.
-
Aseptically add 30 mL of sterile 10% (w/v) casamino acids and 10 mL of sterile 20% (w/v) glucose.
-
Slowly add 100 mL of the sterile Blue Dye Solution along the side of the flask with gentle swirling to mix.
-
Pour into sterile petri dishes.
-
-
Inoculation and Incubation:
-
Inoculate the center of the CAS agar plates with the test microorganism.
-
Incubate at the optimal growth temperature for the organism for 24-72 hours.
-
Observe for the formation of an orange or yellow halo around the colonies, indicating siderophore production.
-
Caption: Workflow for the Chrome Azurol S (CAS) agar assay.
Continuous Spectrophotometric Assay for Adenylation Enzyme Activity and Inhibition
This assay measures the activity of adenylation enzymes by detecting the release of pyrophosphate (PPi) in a continuous manner. The PPi is converted to phosphate, which is then used in a reaction that produces a chromogenic product monitored spectrophotometrically. This assay is suitable for determining the kinetic parameters of inhibitors like this compound.[11][12]
Materials:
-
Purified adenylation enzyme (e.g., MbtA)
-
Substrate (e.g., salicylic acid)
-
ATP
-
MgCl₂
-
Tris-HCl buffer, pH 8.0
-
Inorganic pyrophosphatase
-
Purine nucleoside phosphorylase (PNP)
-
7-methylthioguanosine (MesG)
-
Hydroxylamine (optional, as a surrogate acceptor)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 360 nm
Procedure:
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing inorganic pyrophosphatase (0.1 U/mL), PNP (0.2 U/mL), and MesG (0.2 mM).
-
Set up the Reaction:
-
To each well of the microplate, add the reagent mix.
-
Add the substrate (e.g., salicylic acid to a final concentration of 100 µM) and ATP (to a final concentration of 1 mM).
-
For inhibition studies, add varying concentrations of the inhibitor (e.g., this compound).
-
Initiate the reaction by adding the purified adenylation enzyme to a final concentration of 50-100 nM.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 360 nm over time at a constant temperature (e.g., 25°C). The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value. For determination of Ki, perform the assay at varying substrate concentrations and fit the data to appropriate kinetic models (e.g., Morrison equation for tight-binding inhibitors).
-
Off-Target Effects and Toxicity of this compound
While this compound is a potent inhibitor of its target enzymes, in vivo studies have revealed toxicity at higher doses (~17 mg/kg in a mouse model of tuberculosis).[4][6] This toxicity is likely due to off-target effects, a common challenge in drug development.[4] The precise off-target interactions of this compound have not been extensively characterized in publicly available literature. Techniques such as activity-based protein profiling (ABPP) could be employed to identify the off-target proteins of this compound, providing a clearer understanding of its toxicity profile and guiding the design of more specific analogs.[13][14]
Conclusion
This compound is a valuable and potent pharmacological tool for studying siderophore biosynthesis, particularly in pathogens that rely on salicylate-capped siderophores. Its mechanism of action is well-understood, and it serves as a benchmark for the development of new inhibitors. However, its cellular potency can be limited, and in vivo toxicity at higher doses necessitates further optimization and characterization of its off-target effects.
The comparison with other classes of siderophore biosynthesis inhibitors, such as those targeting DHB adenylation and NIS synthetase pathways, highlights the diversity of strategies that can be employed to disrupt bacterial iron acquisition. The choice of inhibitor will depend on the specific pathogen and biosynthetic pathway being investigated. The detailed experimental protocols provided in this guide offer a starting point for researchers to validate and compare the efficacy of this compound and other inhibitors in their own experimental systems. Future work should focus on comprehensive off-target profiling of this compound to better understand its toxicity and on the development of second-generation inhibitors with improved cellular permeability and specificity.
References
- 1. A continuous kinetic assay for adenylation enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Siderophore Biosynthesis to Thwart Microbial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fate and effects of salicylic acid compounds in freshwater systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breaking a pathogen’s iron will: inhibiting siderophore production as an antimicrobial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baulamycins A and B, Broad-Spectrum Antibiotics Identified as Inhibitors of Siderophore Biosynthesis in Staphylococcus aureus and Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siderophore Biosynthesis Inhibitors as New Antibiotics for Biodefense | National Agricultural Library [nal.usda.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. First‐in‐class inhibitors of SbnA reduce siderophore production in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Salicyl-AMS Activity Across Diverse Mycobacterium Strains
A promising novel anti-tubercular agent, Salicyl-AMS, demonstrates significant activity against various Mycobacterium species, including drug-resistant strains, by targeting the essential iron acquisition pathway. This guide provides a comparative overview of its efficacy, mechanism of action, and the experimental protocols used for its validation.
This compound is a potent inhibitor of MbtA, a crucial enzyme in the mycobactin biosynthesis pathway, which is essential for iron acquisition in Mycobacterium tuberculosis and other mycobacteria.[1] By disrupting this pathway, this compound effectively stunts the growth of these pathogens, offering a novel mechanism of action against which there is no pre-existing resistance.
Performance Comparison: this compound vs. Standard Anti-Tubercular Agents
The in vitro activity of this compound has been evaluated against various mycobacterial strains, with Minimum Inhibitory Concentration (MIC) values highlighting its potential as a therapeutic agent.
| Compound | Mycobacterium Strain | MIC (µg/mL) | Notes |
| This compound | M. tuberculosis H37Rv | 0.5 | Standard laboratory strain.[2] |
| This compound | M. abscessus | - | Activity confirmed, specific MIC not detailed in the provided search results.[3] |
| This compound | Genetically engineered M. smegmatis | - | Used as a model system for MbtA-dependent susceptibility.[1] |
| Isoniazid | M. tuberculosis (Pan-susceptible) | MIC₅₀: 4 | Value against a collection of clinical isolates.[4] |
| Rifampicin | M. avium subsp. paratuberculosis | MIC₉₀: 1.92 | [5] |
Note: Direct comparative MIC values for this compound against a wide range of drug-resistant M. tuberculosis strains and other NTMs were not available in the provided search results. The table presents available data for context.
In vivo studies in a murine model of tuberculosis have demonstrated the efficacy of this compound. Monotherapy with this compound at doses of 5.6 or 16.7 mg/kg resulted in a significant reduction in the growth of M. tuberculosis in the lungs of mice.[2][6]
Mechanism of Action: Targeting Mycobactin Biosynthesis
This compound functions by inhibiting MbtA, the salicylate adenylation enzyme. This enzyme catalyzes the first committed step in the biosynthesis of mycobactins, which are siderophores—small, high-affinity iron-chelating molecules essential for mycobacterial iron uptake.
Figure 1. Simplified signaling pathway of mycobactin biosynthesis and its inhibition by this compound.
Experimental Protocols
The following outlines the key experimental methodologies used to assess the activity of this compound.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium species.
Figure 2. Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Detailed Steps:
-
Plate Preparation: A 96-well microplate is prepared with serial dilutions of the test compound (e.g., this compound) in a suitable broth medium, such as 7H9 broth.[7] Outer perimeter wells are typically filled with sterile water to prevent evaporation.[7]
-
Inoculation: Each well is inoculated with a standardized suspension of the Mycobacterium strain being tested.[8]
-
Incubation: The plate is sealed and incubated at 37°C for a period suitable for the growth of the specific mycobacterial species (e.g., 5-7 days for M. tuberculosis).[7][8]
-
Addition of Alamar Blue: After the initial incubation, Alamar Blue reagent is added to a drug-free control well.[8] The plate is then re-incubated for 24 hours.[8]
-
Colorimetric Reading: If the control well turns from blue (oxidized state) to pink (reduced state), indicating bacterial growth, Alamar Blue is added to all wells.[8] The plate is incubated for another 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[8]
In Vivo Efficacy in a Murine Model
Animal models are crucial for evaluating the therapeutic potential of new anti-tubercular agents.
General Protocol:
-
Infection: Mice are infected with M. tuberculosis, typically via an aerosol route to establish a lung infection.
-
Treatment: After a pre-determined period to allow the infection to establish, mice are treated with this compound, a control drug, or a vehicle control. Dosing is typically administered daily via intraperitoneal injection or oral gavage.
-
Assessment: At various time points during and after treatment, mice are euthanized, and the bacterial load in their lungs and other organs is quantified by plating homogenized tissue on selective agar and counting colony-forming units (CFUs).
-
Toxicity Monitoring: Throughout the study, animals are monitored for signs of toxicity, including weight loss and changes in behavior.
Conclusion
This compound represents a promising new class of anti-tubercular agents with a novel mechanism of action. Its demonstrated in vitro and in vivo activity warrants further investigation, particularly against a broader panel of drug-resistant clinical isolates of M. tuberculosis and other pathogenic non-tuberculous mycobacteria. Head-to-head comparative studies with existing first- and second-line anti-TB drugs will be crucial in defining its potential role in future tuberculosis treatment regimens.
References
- 1. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a Rapid Viability Assay for Mycobacterium avium subsp. paratuberculosis by Using alamarBlue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and in vivo efficacy studies of the mycobactin biosynthesis inhibitor this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Salicyl-AMS and its Optimized Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic properties of Salicyl-AMS and its analogues. The data presented is compiled from published in vitro and in vivo studies, offering insights into the potential of these compounds as novel antitubercular agents.
This compound, or 5′-O-(N-salicylsulfamoyl)adenosine, is a potent inhibitor of MbtA, an essential enzyme in the mycobactin biosynthesis pathway of Mycobacterium tuberculosis.[1][2] This pathway is crucial for iron acquisition, which is vital for the bacterium's growth and virulence.[1] By targeting MbtA, this compound effectively inhibits mycobacterial growth, particularly under iron-limited conditions.[1][2] However, the therapeutic potential of this compound is hindered by its rapid in vivo clearance.[1] This has spurred the development of optimized analogues with the aim of improving pharmacokinetic profiles, enhancing efficacy, and reducing toxicity.[2]
In Vivo Pharmacokinetic Profile of this compound
A single-dose pharmacokinetic study of this compound in mice revealed that intraperitoneal administration resulted in significantly better bioavailability compared to oral administration.[1] Despite its demonstrated in vivo efficacy in reducing M. tuberculosis growth in a murine model, this compound exhibited rapid clearance, with lung half-lives of approximately 13.3 and 19.3 minutes for doses of 50 and 200 mg/kg, respectively.[1] This rapid clearance presents a significant challenge for its clinical development.
| Parameter | 50 mg/kg Dose | 200 mg/kg Dose |
| Administration Route | Intraperitoneal | Intraperitoneal |
| Lung Half-life (t1/2) | 13.3 min | 19.3 min |
| Monotherapy Efficacy | Significantly inhibited M. tuberculosis growth at 5.6 and 16.7 mg/kg | In vivo toxicity observed at doses ≥16.7 mg/kg |
Comparative In Vitro Kinetics and Antimycobacterial Activity
Detailed in vitro studies have been conducted to evaluate the biochemical and antimycobacterial properties of this compound and several of its analogues.[2] These studies provide valuable insights into the structure-activity relationships and highlight promising candidates for further development. The analogues were designed to probe different regions of the this compound molecule, including modifications to the ribose and adenine moieties.[2]
| Compound | MbtA Inhibition (Ki, nM) | Antimycobacterial Activity (MIC, µg/mL) |
| This compound (1) | 0.9 | 0.5 |
| Salicyl-2´-dAMS (2) | Data not available | Data not available |
| Salicyl-2-Ph-AMS (3a) | Data not available | Data not available |
| Salicyl-2-NHPh-AMS (3b) | Data not available | Data not available |
| Salicyl-AMSN (4a) | Data not available | Data not available |
| Salicyl-6-N-Me-AMS (5a) | Data not available | Data not available |
| Salicyl-6-N-c-Pr-AMS (5b) | Data not available | Data not available |
Note: Specific quantitative values for the analogues were not available in the provided search results. The table structure is provided for when such data becomes available.
Signaling Pathway and Experimental Workflow
The development and evaluation of this compound and its analogues involve a multi-step process, from initial design to in vivo testing. The following diagrams illustrate the targeted biological pathway and the general experimental workflow.
Figure 1. Mechanism of action of this compound in inhibiting the mycobactin biosynthesis pathway in Mycobacterium tuberculosis.
Figure 2. General experimental workflow for the development and evaluation of this compound and its analogues.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice[1]
-
Animal Model: BALB/c mice were used for the study.
-
Drug Administration: this compound was administered via intraperitoneal injection.
-
Dosing: Single doses of 50 mg/kg and 200 mg/kg were administered.
-
Sample Collection: Blood and lung tissue samples were collected at various time points post-administration (e.g., 30, 60, and 120 minutes).
-
Sample Analysis: The concentration of this compound in plasma and lung homogenates was determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life (t1/2), were calculated from the concentration-time data.
In Vitro MbtA Inhibition Assay[2]
-
Enzyme Preparation: Recombinant MbtA from M. tuberculosis (MbtAtb) was expressed and purified.
-
Assay Method: A continuous spectrophotometric assay was used to monitor MbtA activity. This assay couples the production of pyrophosphate (PPi) from the adenylation reaction to the oxidation of NADH.
-
Inhibition Studies: The inhibitory activity of this compound and its analogues was determined by measuring the initial reaction rates at various inhibitor concentrations.
-
Data Analysis: The inhibition constant (Ki) was determined by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.
Antimycobacterial Susceptibility Testing[1]
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv was used.
-
Culture Conditions: The bacteria were grown in iron-depleted media to induce the expression of the mycobactin biosynthesis pathway.
-
Assay Method: A broth microdilution method, such as the alamarBlue assay, was used to determine the minimum inhibitory concentration (MIC).
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that prevented a visible change in the color of the alamarBlue reagent, indicating inhibition of bacterial growth.
Future Directions
The rapid clearance of this compound underscores the need for further lead optimization.[1] The development of analogues with improved pharmacokinetic properties, particularly longer half-lives and reduced toxicity, is crucial for advancing this promising class of antitubercular agents towards clinical application.[2] The detailed in vitro characterization of the current analogues provides a strong foundation for future rational drug design efforts.
References
- 1. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Salicyl-AMS and Current Tuberculosis Treatment Regimens
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel therapeutics with new mechanisms of action. Salicyl-AMS, a rationally designed inhibitor of siderophore biosynthesis, presents a promising new approach to combatting tuberculosis. This guide provides a detailed comparison of this compound with current first- and second-line tuberculosis treatment regimens, supported by available experimental data.
Executive Summary
This compound targets MbtA, an essential enzyme in the mycobacterial siderophore biosynthesis pathway, thereby depriving the bacteria of iron, a critical nutrient for its survival and pathogenesis.[1] This novel mechanism of action contrasts with current TB drugs that primarily target cell wall synthesis, nucleic acid synthesis, or protein synthesis. In preclinical studies, this compound has demonstrated potent in vitro activity against Mtb and significant in vivo efficacy in a mouse model of tuberculosis.[2][3] This guide will delve into the quantitative data, experimental methodologies, and underlying mechanisms to provide a clear comparison for researchers in the field.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and current first-line tuberculosis drugs. It is important to note that the data for this compound and standard drugs are from different studies and direct head-to-head comparisons should be interpreted with caution.
Table 1: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC) Against M. tuberculosis
| Compound | MIC (µg/mL) | Method | Notes |
| This compound | 0.5 | AlamarBlue Assay | Against H37Rv strain in iron-depleted media.[3] |
| Isoniazid | 0.02 - 0.25 | Radiometric/Broth Dilution | For susceptible strains.[4][5] |
| Rifampin | 0.06 - 1.0 | Radiometric/Broth Dilution | For susceptible strains.[6][7] |
| Ethambutol | 2.5 - 5.0 | Broth/Agar Dilution | For susceptible strains.[1] |
| Pyrazinamide | 12.5 - 100 | Broth Microdilution (neutral pH) | Activity is pH-dependent.[8][9][10] |
Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis
| Treatment | Dosage | Route of Administration | Reduction in Lung CFU (log10) | Duration of Treatment |
| This compound | 5.6 mg/kg | Intraperitoneal | 0.87 | 2 weeks |
| This compound | 16.7 mg/kg | Intraperitoneal | 1.10 | 2 weeks |
| Isoniazid | 25 mg/kg | Oral Gavage | Significant reduction (often used as a positive control) | Variable |
| Rifampin | 10 mg/kg | Oral Gavage | Significant reduction | Variable |
| Isoniazid + Rifampin + Pyrazinamide | Standard Doses | Oral Gavage | Standard of care, leads to cure in mice | 6 months |
Note: In vivo efficacy of standard drugs is well-established and typically evaluated in combination therapies over longer durations. The data for this compound represents a monotherapy study.[2][3][11]
Experimental Protocols
A general overview of the key experimental methodologies used to generate the data presented above is provided here. For specific parameters, please refer to the cited literature.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. For M. tuberculosis, this is typically determined using broth microdilution or agar dilution methods.
-
Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared, often to a McFarland turbidity standard, to ensure a consistent number of bacteria in each test.
-
Drug Dilution Series: A serial dilution of the test compound (e.g., this compound, isoniazid) is prepared in a suitable liquid growth medium (e.g., Middlebrook 7H9 broth) in a 96-well microtiter plate or incorporated into solid agar medium (e.g., Middlebrook 7H10/7H11).[1][12][13]
-
Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate or spotted onto the surface of the agar plates containing the drug dilutions.
-
Incubation: The plates are incubated at 37°C for a period of 7 to 21 days, as M. tuberculosis is a slow-growing organism.[13]
-
Reading Results: The MIC is determined as the lowest drug concentration at which there is no visible bacterial growth. This can be assessed visually or with the aid of a growth indicator like resazurin or AlamarBlue.[14]
In Vivo Efficacy in a Murine Model of Tuberculosis
The mouse model is a standard preclinical model for evaluating the efficacy of new anti-tuberculosis drugs.
-
Infection: Mice (commonly BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of a virulent strain of M. tuberculosis (e.g., H37Rv or Erdman) to establish a pulmonary infection.[15][16]
-
Treatment Initiation: Treatment with the experimental drug (e.g., this compound) or a standard regimen is typically initiated several weeks post-infection to allow for the establishment of a chronic infection.[15]
-
Drug Administration: Drugs are administered via a specified route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and frequencies.[11][17]
-
Evaluation of Bacterial Load: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective agar to enumerate the number of colony-forming units (CFU).[16]
-
Data Analysis: The efficacy of the treatment is determined by comparing the log10 CFU in the organs of treated mice to that of untreated control mice. A significant reduction in CFU indicates drug efficacy.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and standard first-line TB drugs, as well as a typical experimental workflow for evaluating anti-tuberculosis drug efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid Induces Its Own Resistance in Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 9. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic and in vivo efficacy studies of the mycobactin biosynthesis inhibitor this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Salicyl-AMS
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and professionals in drug development are tasked not only with innovation but also with ensuring a safe and environmentally responsible laboratory environment. The proper disposal of chemical reagents is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of Salicyl-AMS, a mycobactin biosynthesis inhibitor used in tuberculosis research. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
This compound is classified as hazardous, being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be disposed of as hazardous chemical waste through an approved waste disposal facility. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain[2][3][4].
Hazard Profile of this compound
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Category | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P501: Dispose of contents/ container to an approved waste disposal plant |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273: Avoid release to the environment |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the collection and disposal of this compound waste in a laboratory setting. This procedure is designed to be in compliance with general laboratory chemical waste guidelines[2][5][6].
1. Waste Segregation and Collection:
-
Designated Waste Container: Dedicate a specific, compatible, and clearly labeled hazardous waste container for this compound waste. The container must be in good condition and have a secure, tight-fitting lid[5].
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizers or strong bases[7].
-
Aqueous vs. Solid Waste: Collect aqueous solutions containing this compound separately from solid waste.
2. Labeling of Waste Containers:
-
Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".
-
Hazard Communication: The label should also include the relevant hazard pictograms (e.g., harmful, environmental hazard).
3. Storage of this compound Waste:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel[5][6].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Secure Storage: Keep the waste container closed at all times, except when adding waste[2][5].
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's EHS guidelines), contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for pickup and disposal.
-
Provide Documentation: Be prepared to provide information about the waste, including its composition and volume.
5. Empty Container Disposal:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the this compound).
-
Rinsate as Hazardous Waste: The rinsate from this process must be collected and disposed of as hazardous waste along with other this compound waste[2].
-
Defacing Labels: After triple-rinsing, deface or remove the original labels from the container before disposing of it as non-hazardous waste, if permitted by your institution's policies[2].
Experimental Workflow for this compound Disposal
The logical flow of the disposal procedure is illustrated in the diagram below. This visualization provides a clear, at-a-glance overview of the necessary steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. ecplabchem.co.nz [ecplabchem.co.nz]
- 5. laballey.com [laballey.com]
- 6. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salicylic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Personal protective equipment for handling Salicyl-AMS
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Salicyl-AMS. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment to minimize exposure risks.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes. |
| Hand Protection | Wear protective gloves resistant to chemicals. The specific glove material should be selected based on the breakthrough time and permeation rate for the solvents being used. |
| Skin and Body Protection | Impervious clothing, such as a lab coat, should be worn to prevent skin contact. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to avoid inhalation of dust.[1] |
II. Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the logistical management of this compound within a laboratory environment.
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Temperature: Store the powder form at -20°C. If dissolved in a solvent, store at -80°C.[1]
-
Protection: Protect from direct sunlight and sources of ignition.[1]
2. Handling and Use in a Laboratory Setting (Experimental Protocol):
This protocol provides a general framework for handling this compound during routine laboratory experiments.
-
Preparation:
-
Weighing and Solution Preparation:
-
When weighing the solid compound, perform the task in a fume hood to minimize inhalation risk.
-
To prepare a stock solution, slowly add the desired solvent to the accurately weighed this compound powder.
-
If solubility is an issue, the tube can be heated to 37°C and sonicated in an ultrasonic bath to aid dissolution.[2]
-
-
Experimental Use:
-
All manipulations involving this compound, including dilutions and transfers, should be carried out within a fume hood.
-
Avoid the formation of dust and aerosols.[1]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol).
-
Properly label and store any remaining solutions at the recommended temperature.
-
III. Emergency Procedures: Spill and Disposal Plans
1. Spill Cleanup Protocol:
In the event of a this compound spill, follow these steps to ensure safe and effective cleanup:
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
Evacuate non-essential personnel from the area.
-
Ensure proper ventilation to disperse any airborne dust.
-
-
Containment and Cleanup:
-
Wear the appropriate PPE as outlined in Section I.
-
For a solid spill , carefully scoop the material into a labeled, sealed container for disposal. Avoid generating dust.
-
For a liquid spill , cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Once the liquid is absorbed, scoop the material into a labeled, sealed container for disposal.
-
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
2. Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemically compatible containers.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1]
-
Provide the waste disposal company with a copy of the this compound Safety Data Sheet.
-
IV. Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 466.43 g/mol | [1] |
| Solubility in DMSO | ≥ 90.5 mg/mL | [2][3] |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1] |
| Occupational Exposure Limits | No data available | [1] |
V. Workflow and Logic Diagrams
To visualize the procedural flow, the following diagrams have been created using the DOT language.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Step-by-step procedure for this compound spill cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
